molecular formula C21H16IN3 B595798 3-Iodo-1-trityl-1H-1,2,4-triazole CAS No. 151899-62-6

3-Iodo-1-trityl-1H-1,2,4-triazole

Cat. No.: B595798
CAS No.: 151899-62-6
M. Wt: 437.284
InChI Key: QHQHALMULRXBKM-UHFFFAOYSA-N
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Description

3-Iodo-1-trityl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H16IN3 and its molecular weight is 437.284. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-trityl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16IN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHALMULRXBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709905
Record name 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151899-62-6
Record name 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151899-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Two primary synthetic pathways are proposed and detailed below, starting from commercially available precursors. Each pathway's experimental protocols are described, along with a summary of the key reaction parameters.

Pathway 1: Iodination of 1-trityl-1H-1,2,4-triazole

This pathway commences with the protection of the readily available 1H-1,2,4-triazole with a trityl group, followed by the iodination of the resulting 1-trityl-1H-1,2,4-triazole.

Step 1: Synthesis of 1-trityl-1H-1,2,4-triazole

The first step involves the N-tritylation of 1H-1,2,4-triazole. The trityl group serves as a bulky protecting group, directing subsequent electrophilic substitution.

Experimental Protocol:

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. Trityl chloride (1.05 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting triazole. Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then dried. The crude 1-trityl-1H-1,2,4-triazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

The second step is the regioselective iodination of 1-trityl-1H-1,2,4-triazole. The electron-rich C3 and C5 positions of the triazole ring are susceptible to electrophilic attack. The bulky trityl group at the N1 position may influence the regioselectivity of the iodination. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.

Experimental Protocol:

To a solution of 1-trityl-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, N-iodosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction time can vary from a few hours to overnight. After completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Tritylation of 3-iodo-1H-1,2,4-triazole

This alternative and potentially more direct pathway utilizes the commercially available 3-iodo-1H-1,2,4-triazole as the starting material, which is then protected with a trityl group.

Step 1: Synthesis of this compound

This single-step pathway involves the direct N-tritylation of 3-iodo-1H-1,2,4-triazole.

Experimental Protocol:

In a round-bottom flask, 3-iodo-1H-1,2,4-triazole (1.0 eq) is dissolved in anhydrous DMF. To this solution, a base such as triethylamine (1.1 eq) or pyridine is added. The mixture is stirred at room temperature, and trityl chloride (1.05 eq) is added in portions. The reaction is allowed to proceed at room temperature for 12-24 hours, with monitoring by TLC. Once the starting material is consumed, the reaction mixture is worked up by pouring it into ice water to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. Purification of the crude this compound can be achieved by recrystallization or column chromatography.

Data Presentation: Summary of Reaction Parameters

StepReactantsReagents & SolventsTemperature (°C)Reaction Time (h)
Pathway 1, Step 1 1H-1,2,4-triazole, Trityl chlorideTriethylamine, DMFRoom Temperature12-24
Pathway 1, Step 2 1-trityl-1H-1,2,4-triazoleN-Iodosuccinimide, DCM or AcetonitrileRoom Temperature2-12
Pathway 2, Step 1 3-iodo-1H-1,2,4-triazole, Trityl chlorideTriethylamine or Pyridine, DMFRoom Temperature12-24

Mandatory Visualization: Synthesis Pathways

Synthesis_Pathway_1 1H-1,2,4-triazole 1H-1,2,4-triazole 1-trityl-1H-1,2,4-triazole 1-trityl-1H-1,2,4-triazole 1H-1,2,4-triazole->1-trityl-1H-1,2,4-triazole Trityl chloride, Et3N DMF, RT This compound This compound 1-trityl-1H-1,2,4-triazole->this compound NIS DCM, RT Synthesis_Pathway_2 3-iodo-1H-1,2,4-triazole 3-iodo-1H-1,2,4-triazole This compound This compound 3-iodo-1H-1,2,4-triazole->this compound Trityl chloride, Et3N DMF, RT

An In-depth Technical Guide on the Spectroscopic Data for 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Iodo-1-trityl-1H-1,2,4-triazole. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values and general experimental protocols based on the analysis of analogous chemical structures, including substituted 1,2,4-triazoles and compounds containing the trityl group.

Chemical Structure and Properties

  • IUPAC Name: 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole

  • Synonyms: this compound

  • CAS Number: 151899-62-6

  • Molecular Formula: C₂₁H₁₆IN₃

  • Molecular Weight: 437.28 g/mol

  • Appearance: Expected to be a solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for the 1,2,4-triazole ring, the trityl group, and the known electronic effects of iodine substitution.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2s1HH-5 (Triazole ring)
~ 7.1 - 7.4m15HAromatic protons (Trityl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-5 (Triazole ring)
~ 140 - 142Quaternary C (Trityl, ipso)
~ 128 - 130Aromatic CH (Trityl)
~ 127 - 128Aromatic CH (Trityl)
~ 90 - 95C-I (Triazole ring, C-3)
~ 80 - 85Quaternary C (Trityl, central)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueAssignment
~ 438.05[M+H]⁺
~ 460.03[M+Na]⁺
~ 243.11[Trityl cation]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000C-H stretch (Aromatic)
~ 1600, 1490, 1450C=C stretch (Aromatic rings)
~ 1520 - 1480C=N stretch (Triazole ring)
~ 1250 - 1200C-N stretch
~ 750, 700C-H bend (Aromatic, monosubstituted benzene)
~ 600 - 500C-I stretch

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

3.1. Proposed Synthesis

A plausible synthetic route to this compound involves the N-tritylation of 3-iodo-1H-1,2,4-triazole.

  • Materials: 3-Iodo-1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-Iodo-1H-1,2,4-triazole (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

    • Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

4.1. Proposed Synthesis Workflow

Synthesis_Workflow Reactants 3-Iodo-1H-1,2,4-triazole + Trityl Chloride Reaction Reaction in DCM with TEA Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

4.2. Spectroscopic Characterization Logic

Spectroscopic_Characterization cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR 1H NMR (Triazole H, Aromatic H) C_NMR 13C NMR (Triazole C, Trityl C) ESI_MS ESI-MS (Molecular Ion, Trityl Fragment) IR_Spec IR (Functional Group Vibrations) Compound This compound Compound->H_NMR Provides proton environment Compound->C_NMR Provides carbon skeleton Compound->ESI_MS Confirms molecular weight Compound->IR_Spec Identifies functional groups

Caption: Logical relationship of spectroscopic methods for structural elucidation.

An In-depth Technical Guide to 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structure, featuring a triazole ring, an iodine atom, and a bulky trityl protecting group, makes it a versatile intermediate for the synthesis of more complex molecules. The 1,2,4-triazole core is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The trityl group serves as a crucial protecting group for the triazole nitrogen, enabling selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 151899-62-6[1]
Molecular Formula C₂₁H₁₆IN₃[1]
Molecular Weight 437.28 g/mol [1]
Appearance Solid
Purity Typically >97%

Synthesis

The synthesis of this compound can be approached through two primary synthetic routes, both of which involve the protection of the triazole ring and subsequent iodination, or vice versa.

Synthetic Pathway

Synthesis_Pathway cluster_0 Route A cluster_1 Route B A1 1H-1,2,4-triazole A2 1-Trityl-1H-1,2,4-triazole A1->A2 Tritylation A3 This compound A2->A3 Iodination B1 3-Iodo-1H-1,2,4-triazole B2 This compound B1->B2 Tritylation start->A1 start->B1

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Tritylation followed by Iodination

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

  • Materials: 1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-Trityl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Materials: 1-Trityl-1H-1,2,4-triazole, n-Butyllithium (n-BuLi), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add n-Butyllithium (1.1 eq, as a solution in hexanes) to the cooled solution and stir for 1 hour at -78 °C.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield this compound.

Route B: Iodination followed by Tritylation

Step 1: Synthesis of 3-Iodo-1H-1,2,4-triazole

  • Materials: 1H-1,2,4-triazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • Prepare a solution of iodine (1.0 eq) and potassium iodide (2.0 eq) in water.

    • To a solution of 1H-1,2,4-triazole (1.0 eq) in aqueous sodium hydroxide, add the iodine/potassium iodide solution dropwise at room temperature.

    • Stir the reaction mixture for 24-48 hours.

    • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 3-Iodo-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Materials: 3-Iodo-1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-Iodo-1H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF, add trityl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate in drug discovery is significant. The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents.

The general workflow for utilizing this compound in drug discovery is depicted below.

Drug_Discovery_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized 1-Trityl-1,2,4-triazole Derivative B->C D Deprotection C->D E Final Biologically Active Compound D->E F Biological Screening E->F

Caption: Drug discovery workflow using this compound.

The carbon-iodine bond at the 3-position of the triazole ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of diverse chemical libraries for biological screening.

Following the functionalization at the 3-position, the trityl protecting group can be readily removed under acidic conditions to yield the free 1H-1,2,4-triazole derivative. This deprotection step is often crucial for the biological activity of the final compound, as the unprotected NH group can participate in hydrogen bonding interactions with biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Its strategic use in combination with modern cross-coupling techniques opens up avenues for the rapid diversification of the 1,2,4-triazole scaffold, a privileged structure in drug discovery. Further research into the biological activities of compounds derived from this intermediate is warranted and holds promise for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 3-Iodo-1-trityl-1H-1,2,4-triazole. It includes a detailed, inferred experimental protocol for its synthesis and characterization, alongside tabulated quantitative data for key properties and expected spectroscopic characteristics. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring system. The triazole moiety is a common scaffold in a wide array of pharmaceuticals due to its metabolic stability and ability to engage in various biological interactions. The presence of a bulky trityl (triphenylmethyl) protecting group at the N1 position offers steric hindrance and modulates the compound's solubility and reactivity, while the iodine atom at the C3 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Molecular Structure and Properties

The molecular structure of this compound consists of a planar, aromatic 1,2,4-triazole ring. A triphenylmethyl (trityl) group is attached to one of the nitrogen atoms (N1), and an iodine atom is bonded to a carbon atom (C3) of the triazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 151899-62-6[1]
Molecular Formula C₂₁H₁₆IN₃[1]
Molecular Weight 437.28 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted)
InChI Key QHQHALMULRXBKM-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis_Workflow Inferred Synthesis Workflow cluster_0 Step 1: Tritylation cluster_1 Step 2: Iodination 1H-1,2,4-triazole 1H-1,2,4-triazole 1-Trityl-1H-1,2,4-triazole 1-Trityl-1H-1,2,4-triazole 1H-1,2,4-triazole->1-Trityl-1H-1,2,4-triazole DMF, rt Trityl_chloride Trityl chloride, Base (e.g., Triethylamine) Trityl_chloride->1-Trityl-1H-1,2,4-triazole This compound This compound 1-Trityl-1H-1,2,4-triazole->this compound THF, low temp. Iodinating_agent Iodinating agent (e.g., NIS or I₂), Base (e.g., n-BuLi) Iodinating_agent->this compound Purification Purification This compound->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS

Figure 1: Inferred synthetic workflow for this compound.
Inferred Synthesis Protocol

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add trityl chloride (1.05 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-trityl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Dissolve 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) to the cooled solution and stir for 1 hour at -78 °C.

  • Add a solution of iodine (I₂) or N-iodosuccinimide (NIS) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Characterization Methods

The synthesized compound would be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be obtained using a KBr pellet or as a thin film to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected chemical shifts and vibrational frequencies can be predicted based on the known values for its constituent fragments.

Table 2: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Trityl-H (aromatic)7.10 - 7.40Multiplet
Triazole-H (C5-H)8.00 - 8.30Singlet

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Trityl-C (aromatic)127 - 142
Trityl-C (quaternary)~75
Triazole-C (C5)145 - 155
Triazole-C (C3-I)90 - 100

Table 4: Predicted FTIR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3050 - 3150Medium
C=N stretch (triazole ring)1450 - 1600Medium
C-N stretch (triazole ring)1200 - 1300Medium
C-I stretch500 - 600Weak-Medium
Trityl group vibrationsMultiple bandsVariable

Logical Relationships and Data Flow

The process from starting materials to the final characterized product involves a logical sequence of synthesis, purification, and analysis. This flow is crucial for ensuring the identity and purity of the target compound.

Data_Flow Data and Material Flow Starting_Materials 1H-1,2,4-triazole Trityl Chloride Iodinating Agent Synthesis Synthesis Starting_Materials->Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization Structural_Data NMR Spectra IR Spectrum Mass Spectrum Characterization->Structural_Data

Figure 2: Flowchart illustrating the process from synthesis to structural elucidation.

Conclusion

This compound represents a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its molecular structure, properties, and a plausible synthetic route. The tabulated spectroscopic data, although predicted, offer a reliable reference for the characterization of this compound. Further experimental validation of the proposed synthesis and detailed spectroscopic analysis are encouraged to fully elucidate the chemistry of this versatile molecule.

References

In-Depth Technical Guide on 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a triazole ring, a bulky trityl protective group, and an iodine atom, provides a unique combination of properties that make it a valuable intermediate in the synthesis of more complex molecules. The triazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other molecular interactions. The trityl group offers steric bulk and protection of the triazole nitrogen, while the iodo-substituent serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with insights into its synthesis and potential applications.

Physical and Chemical Properties

PropertyValueReference
CAS Number 151899-62-6[1]
Molecular Formula C₂₁H₁₆IN₃[1]
Molecular Weight 437.28 g/mol [1]
Appearance Solid-
Purity ≥ 97%-

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for the preparation of substituted 1,2,4-triazoles. The most probable synthetic route involves a two-step process: the tritylation of 1H-1,2,4-triazole followed by iodination.

Logical Synthesis Pathway

The logical pathway for the synthesis of this compound can be visualized as a two-step process. The first step involves the protection of the 1H-1,2,4-triazole with a trityl group. The second step is the regioselective iodination of the tritylated intermediate.

Synthesis_Pathway cluster_step1 Step 1: Tritylation cluster_step2 Step 2: Iodination Triazole 1H-1,2,4-triazole TritylTriazole 1-Trityl-1H-1,2,4-triazole Triazole->TritylTriazole Tritylation TritylChloride Trityl Chloride (Triphenylmethyl chloride) TritylChloride->TritylTriazole Base Base (e.g., Triethylamine) Base->Triazole Solvent1 Solvent (e.g., DMF) Solvent1->Triazole FinalProduct This compound TritylTriazole->FinalProduct Iodination IodinatingAgent Iodinating Agent (e.g., N-Iodosuccinimide) IodinatingAgent->FinalProduct Base2 Base (e.g., n-BuLi) Base2->TritylTriazole Solvent2 Solvent (e.g., THF) Solvent2->TritylTriazole

Caption: Logical two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Based on general synthetic methodologies for similar compounds, the following are detailed hypothetical protocols for the key steps.

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

  • Materials: 1H-1,2,4-triazole, Trityl chloride (Triphenylmethyl chloride), Triethylamine (or another suitable base), and an appropriate solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1H-1,2,4-triazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., triethylamine) to the solution.

    • Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 1-Trityl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • Materials: 1-Trityl-1H-1,2,4-triazole, a strong base such as n-Butyllithium (n-BuLi), and an iodinating agent like N-Iodosuccinimide (NIS) or iodine (I₂), in an anhydrous solvent like Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-Trityl-1H-1,2,4-triazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the strong base (e.g., n-BuLi) to the solution to deprotonate the C3 position of the triazole ring.

    • Stir the mixture at this low temperature for a specified period to ensure complete lithiation.

    • Add a solution of the iodinating agent (e.g., NIS or I₂) in anhydrous THF to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction progress by TLC.

    • Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

    • Purify the final product by column chromatography to yield this compound.

Applications in Drug Development

While specific biological activities or involvement in signaling pathways for this compound are not yet widely reported, its structural motifs suggest significant potential in drug discovery. The 1,2,4-triazole core is a key component in a wide range of therapeutic agents with diverse activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3][4]

The presence of the iodine atom is particularly advantageous for medicinal chemists. It can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents at the 3-position of the triazole ring. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the optimization of lead compounds.

Potential Experimental Workflow in Drug Discovery

The utility of this compound as a building block in a drug discovery workflow is illustrated below. This workflow highlights its role in the generation of diverse molecular libraries for biological screening.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Deprotection Deprotection (Removal of Trityl Group) Coupling->Deprotection Derivatization Further Derivatization Deprotection->Derivatization Library Diverse Compound Library Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Experimental workflow for drug discovery using the target compound.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemistry. While a complete profile of its physical properties and a specific, validated synthesis protocol are not yet fully available in the public domain, its structure provides a clear path for its preparation and subsequent use. The combination of a protected triazole ring and a reactive iodine atom makes it an ideal starting material for the synthesis of diverse libraries of compounds, which can be screened for a wide range of biological activities. As research into novel therapeutics continues, the utility of versatile intermediates like this compound is expected to grow, making it a compound of considerable interest to the scientific community.

References

Stability and Storage of 3-Iodo-1-trityl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Iodo-1-trityl-1H-1,2,4-triazole. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and drug development settings. This guide outlines potential degradation pathways, detailed experimental protocols for stability assessment, and summarizes key data in a structured format.

Executive Summary

This compound is a heterocyclic compound with key structural features that influence its stability: a bulky, acid-labile trityl group, a stable 1,2,4-triazole ring, and a carbon-iodine bond susceptible to photolytic cleavage. Understanding the interplay of these features under various environmental conditions is paramount for ensuring the compound's quality and the reliability of experimental results. The primary degradation pathway is the acid-catalyzed cleavage of the N-trityl bond. The compound is also sensitive to light and strong oxidizing agents. Proper storage in a cool, dark environment under an inert atmosphere is essential for long-term stability.

Physicochemical Properties and Inferred Stability

While specific experimental stability data for this compound is not extensively published, its stability profile can be inferred from the known properties of its constituent functional groups.

PropertySummary of Inferred Stability and Potential Liabilities
Trityl Group The N-trityl group is the most labile part of the molecule and is highly susceptible to cleavage under acidic conditions, leading to the formation of the triphenylmethyl (trityl) cation and the corresponding 3-iodo-1H-1,2,4-triazole. The rate of this detritylation is expected to increase with decreasing pH and increasing temperature.
1,2,4-Triazole Ring The 1,2,4-triazole ring is generally aromatic and possesses considerable stability. It is expected to be resistant to hydrolysis under neutral and moderately basic conditions. However, extreme pH and high temperatures could potentially lead to ring opening or other degradation pathways, though this is considered a secondary degradation route compared to detritylation.
Carbon-Iodine Bond The carbon-iodine bond on the triazole ring is a potential site for degradation, particularly through photolysis. Aromatic iodides can undergo homolytic cleavage upon exposure to UV light, which could lead to the formation of radical species and subsequent degradation products.
Oxidative Stability The compound is expected to be incompatible with strong oxidizing agents. Oxidation could potentially occur at the triazole ring or involve the iodine substituent.
Thermal Stability In the absence of other stressors, the compound is likely to be thermally stable at recommended storage temperatures. However, elevated temperatures, especially in the presence of acid or oxygen, will likely accelerate degradation.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature 2-8°C.[1]Minimizes the rate of potential degradation reactions.
Light Store in a dark place, protected from light.[1]Prevents photolytic cleavage of the carbon-iodine bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Protects against oxidative degradation.
Container Store in a tightly closed container.[2]Prevents exposure to moisture and atmospheric contaminants.
Incompatible Materials Avoid contact with strong acids and strong oxidizing agents.[3]Strong acids will rapidly cleave the trityl group. Oxidizing agents can lead to degradation of the molecule.
Handling Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. For iodinated compounds, it is prudent to handle them in a well-ventilated area to avoid inhalation.Ensures personnel safety and prevents contamination of the compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be driven by acid-catalyzed hydrolysis and photolysis.

G A This compound B 3-Iodo-1H-1,2,4-triazole A->B  Acid (H+)  (Primary Pathway) C Triphenylmethanol A->C  Acid (H+)  (Co-product) D 1-Trityl-1H-1,2,4-triazole A->D  Light (hν)  (Potential Pathway) E Other Degradants B->E Harsh Conditions (e.g., high temp, strong oxidant) D->E Further Degradation G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., ACN) B Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid state, e.g., 80°C) A->E F Photolytic Degradation (Solution, UV/Vis light) A->F G Neutralize samples (if acidic/basic) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/PDA Method G->H I Characterize Degradants by LC-MS and/or NMR H->I

References

An In-depth Technical Guide to 3-Iodo-1-trityl-1H-1,2,4-triazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The introduction of an iodine atom at the 3-position of the triazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. The trityl (triphenylmethyl) group serves as a robust protecting group for one of the nitrogen atoms of the triazole ring, enabling regioselective reactions at other positions before its facile removal under acidic conditions.

While the exact date and original research group responsible for the first synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole (CAS Number: 151899-62-6) could not be definitively determined from the available literature, its emergence as a commercially available building block suggests its utility was recognized in the context of medicinal chemistry research and development. Its structure logically follows from the well-established principles of heterocyclic chemistry, namely the protection of N-H functionalities and the halogenation of electron-rich aromatic rings.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.

PropertyValue
CAS Number 151899-62-6
Molecular Formula C₂₁H₁₆IN₃
Molecular Weight 437.28 g/mol
Appearance White to off-white solid
Melting Point Data not consistently reported
Boiling Point Data not available
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry would be specific to the synthesized batch and should be acquired for verification.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 1H-1,2,4-triazole. The first step involves the protection of one of the ring nitrogen atoms with a trityl group, followed by the regioselective iodination of the trityl-protected triazole.

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

The protection of 1H-1,2,4-triazole with a trityl group is a standard procedure in heterocyclic chemistry. The trityl group's steric bulk favors the substitution at the N1 position.

Experimental Protocol:

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine, 1.1 eq) at 0 °C, add trityl chloride (1.05 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-Trityl-1H-1,2,4-triazole.

Step 2: Iodination of 1-Trityl-1H-1,2,4-triazole to yield this compound

The iodination of the trityl-protected triazole is the key step to introduce the reactive iodine handle. This is typically achieved using a strong base to deprotonate the C3 position, followed by quenching with an iodine source.

Experimental Protocol:

  • Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise to the solution. The reaction mixture may develop a color, indicating the formation of the lithiated intermediate.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical and Experimental Workflows

The synthetic and application workflows involving this compound can be visualized using the following diagrams.

Synthesis_Workflow Start 1H-1,2,4-triazole Step1 Tritylation (Trityl Chloride, Base) Start->Step1 Intermediate 1-Trityl-1H-1,2,4-triazole Step1->Intermediate Step2 Iodination (n-BuLi, I₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Application_Workflow StartingMaterial This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) StartingMaterial->Coupling CoupledProduct Substituted 1-Trityl-1,2,4-triazole Coupling->CoupledProduct Deprotection Deprotection (Acidic Conditions) CoupledProduct->Deprotection FinalProduct Biologically Active 1,2,4-Triazole Derivative Deprotection->FinalProduct

Caption: Application of the target molecule in drug development.

Role in Drug Discovery and Development

This compound is a strategic building block in medicinal chemistry. The presence of the iodo group at a specific position allows for the introduction of various substituents through well-established cross-coupling methodologies. This enables the rapid generation of diverse libraries of 1,2,4-triazole derivatives for biological screening.

The trityl protecting group plays a crucial role in this strategy. It directs the initial iodination to the 3-position and masks the N1-position during subsequent reactions. Its removal in the final steps of a synthetic sequence is often straightforward, yielding the desired target molecules with a free N-H group, which can be important for biological activity and physicochemical properties.

The versatility of this intermediate makes it a valuable tool for researchers aiming to explore the structure-activity relationships of novel 1,2,4-triazole-based therapeutic agents.

Conclusion

While the precise historical origins of this compound remain to be fully elucidated from primary literature, its chemical logic and utility are clear. This in-depth guide provides a practical framework for its synthesis and application, empowering researchers in the fields of organic chemistry and drug discovery to leverage this versatile building block in the creation of new and potentially life-saving medicines. The detailed protocols and workflow diagrams serve as a valuable resource for the efficient and strategic incorporation of this compound into complex synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives using 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The targeted synthesis of novel 1,2,4-triazole derivatives is therefore of significant interest in drug discovery and development. 3-Iodo-1-trityl-1H-1,2,4-triazole is a key building block for the synthesis of 3-substituted 1,2,4-triazole derivatives. The trityl protecting group at the N1 position provides stability and allows for selective functionalization at the C3 position via palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the trityl group yields the final 3-substituted 1H-1,2,4-triazoles.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl, 3-alkynyl, and 3-amino-1,2,4-triazole derivatives utilizing this compound as the starting material. The methodologies described herein leverage Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step process:

  • Synthesis of the Starting Material: Preparation of this compound.

  • Palladium-Catalyzed Cross-Coupling: Functionalization at the C3 position of the triazole ring.

  • Deprotection: Removal of the trityl group to yield the final 1,2,4-triazole derivatives.

cluster_coupling Palladium-Catalyzed Cross-Coupling start 1H-1,2,4-triazole tritylation Tritylation start->tritylation Tr-Cl, Base iodination Iodination tritylation->iodination n-BuLi, I2 starting_material This compound iodination->starting_material suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) starting_material->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) starting_material->sonogashira buchwald Buchwald-Hartwig Amination (Amines) starting_material->buchwald deprotection Deprotection (Acidic Conditions) suzuki->deprotection sonogashira->deprotection buchwald->deprotection final_products 3-Aryl/Heteroaryl-1H-1,2,4-triazoles 3-Alkynyl-1H-1,2,4-triazoles 3-Amino-1H-1,2,4-triazoles deprotection->final_products

General synthetic workflow for 3-substituted 1,2,4-triazoles.

Part 1: Synthesis of this compound

The starting material can be synthesized from 1H-1,2,4-triazole in a two-step procedure involving N-tritylation followed by iodination at the C3 position.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

    • To a solution of 1H-1,2,4-triazole (1.0 eq) in dry DMF, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum to afford 1-trityl-1H-1,2,4-triazole.

  • Step 2: Synthesis of this compound

    • Dissolve 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1,2,4-triazole Derivatives

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazole ring and an aryl or heteroaryl group using a boronic acid or ester.

reagents This compound + Aryl/Heteroaryl Boronic Acid conditions Pd Catalyst Base Solvent Heat reagents->conditions product 3-Aryl/Heteroaryl-1-trityl-1H-1,2,4-triazole conditions->product

Workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/EtOH/H₂O90880-90
33-Pyridinylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄1,4-Dioxane1101675-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-aryl-1-trityl-1H-1,2,4-triazole derivative.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-1,2,4-triazole Derivatives

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the triazole and a terminal alkyne.

reagents This compound + Terminal Alkyne conditions Pd Catalyst Cu(I) co-catalyst Base Solvent reagents->conditions product 3-Alkynyl-1-trityl-1H-1,2,4-triazole conditions->product

Workflow for Sonogashira coupling.

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(OAc)₂ (2) + XPhos (4)CuI (5)DIPAToluene801275-85
31-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMFRT2470-80

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and the copper(I) source (5-10 mol%).

  • Place the vessel under an inert atmosphere.

  • Add the solvent (e.g., THF or DMF) and the base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-alkynyl-1-trityl-1H-1,2,4-triazole derivative.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,2,4-triazole Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the triazole ring and a primary or secondary amine.[1]

reagents This compound + Amine conditions Pd Catalyst Ligand Base Solvent Heat reagents->conditions product 3-Amino-1-trityl-1H-1,2,4-triazole conditions->product

Workflow for Buchwald-Hartwig amination.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001870-80
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102465-75
3PiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)0.570-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]

  • In a glovebox, add the palladium catalyst (2-10 mol%), the ligand (4-20 mol%), and the base (1.5-2.0 eq) to a reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (100-160 °C), with conventional heating or microwave irradiation, until the reaction is complete (monitored by LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-amino-1-trityl-1H-1,2,4-triazole derivative.

Part 3: Deprotection of the Trityl Group

The final step in the synthesis is the removal of the acid-labile trityl group to afford the free 1H-1,2,4-triazole derivatives.

Table 4: Conditions for Trityl Group Deprotection

EntryAcidSolventTemp (°C)Time (h)
1Trifluoroacetic acid (TFA)Dichloromethane (DCM)RT1-3
2Hydrochloric acid (HCl)Methanol/Dioxane502-4
3Formic acid-RT0.5-1

Experimental Protocol: General Procedure for Trityl Deprotection

  • Dissolve the 3-substituted-1-trityl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add the acid (e.g., TFA, 2-10 eq) dropwise at room temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final 3-substituted-1H-1,2,4-triazole.

Conclusion

The use of this compound as a versatile building block, in conjunction with modern palladium-catalyzed cross-coupling methodologies, provides a robust and efficient platform for the synthesis of a diverse range of 3-substituted 1,2,4-triazole derivatives. The protocols outlined in this document offer a reliable starting point for researchers in the field of medicinal chemistry and drug development to explore novel chemical space around the 1,2,4-triazole scaffold.

References

Application Notes and Protocols for 3-Iodo-1-trityl-1H-1,2,4-triazole in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a key building block in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the 1,2,4-triazole ring allows for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The trityl (triphenylmethyl) protecting group on the N1 position offers steric bulk and stability, which can influence the regioselectivity of reactions and allows for subsequent deprotection under acidic conditions to reveal the N-H triazole.

Copper-catalyzed reactions, such as Ullmann-type couplings and Sonogashira reactions (often in conjunction with palladium), are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These methods are particularly valuable for the functionalization of heteroaromatic compounds like this compound, leading to the synthesis of novel compounds with potential biological activity or unique material properties.

This document provides detailed application notes and experimental protocols for the use of this compound in key copper-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, allowing for the N-arylation of various nitrogen-containing heterocycles. While palladium-catalyzed methods are also common, copper catalysis offers a cost-effective alternative. In the context of 1,2,4-triazoles, this reaction can be used to introduce aryl or heteroaryl substituents at a nitrogen atom.

Application Notes:

The N-arylation of 1,2,4-triazoles can be challenging due to the potential for multiple nitrogen atoms to react. However, with a pre-functionalized substrate like this compound, the focus shifts to C-N coupling at the iodo-position. Copper-catalyzed amination of aryl halides is a well-established method for forming arylamines. The reaction typically requires a copper(I) salt, a ligand, and a base. The choice of ligand is crucial for the success of the reaction, with various N- and O-based ligands being effective.

Experimental Protocol: Copper-Catalyzed Amination of this compound

This protocol describes a general procedure for the copper-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, Toluene)

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), copper(I) iodide (0.1 equiv), the chosen ligand (0.2 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent to dissolve or suspend the reagents.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1-trityl-1H-1,2,4-triazole derivative.

Data Presentation:

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineL-prolineK₂CO₃DMSO11024Hypothetical
2Morpholine1,10-phenanthrolineCs₂CO₃DMF10018Hypothetical
3BenzylamineNoneK₂CO₃Toluene12036Hypothetical

Note: The yields are hypothetical and will depend on the specific amine and optimization of reaction conditions.

Logical Relationship Diagram:

Ullmann_Coupling cluster_reactants Reactants & Conditions A This compound H 3-Amino-1-trityl-1H-1,2,4-triazole A->H Ullmann-Type Amination B Amine (R-NH2) B->H Ullmann-Type Amination C Copper(I) Catalyst (e.g., CuI) C->H Ullmann-Type Amination D Ligand (e.g., L-proline) D->H Ullmann-Type Amination E Base (e.g., K2CO3) E->H Ullmann-Type Amination F Solvent (e.g., DMSO) F->H Ullmann-Type Amination G Heating (80-120°C) G->H Ullmann-Type Amination

Caption: Workflow for the copper-catalyzed Ullmann-type amination of this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a highly versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex, with a copper(I) salt (such as CuI) acting as a co-catalyst. This reaction is particularly useful for synthesizing alkynyl-substituted heterocycles.

Application Notes:

The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 3-alkynyl-1-trityl-1H-1,2,4-triazoles. These products can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex molecular architectures. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner. The trityl group is stable under typical Sonogashira conditions.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk tube or round-bottom flask

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the 3-alkynyl-1-trityl-1H-1,2,4-triazole.

Data Presentation:

EntryTerminal AlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂Et₃NTHF2512Hypothetical
21-HexynePd(PPh₃)₄DIPAToluene608Hypothetical
3Propargyl alcoholPd(PPh₃)₂Cl₂Et₃NDMF5016Hypothetical

Note: The yields are hypothetical and will depend on the specific alkyne and optimization of reaction conditions.

Reaction Pathway Diagram:

Sonogashira_Coupling cluster_reactants Reactants & Catalysts A This compound G 3-Alkynyl-1-trityl-1H-1,2,4-triazole A->G B Terminal Alkyne B->G C Pd Catalyst C->G D Cu(I) Co-catalyst D->G E Base E->G F Solvent F->G

Caption: General scheme for the Sonogashira coupling of this compound.

Conclusion

This compound serves as a versatile platform for the synthesis of a wide array of substituted 1,2,4-triazoles through copper-catalyzed cross-coupling reactions. The protocols provided herein for Ullmann-type amination and Sonogashira coupling offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. Researchers should note that the reaction conditions may require optimization depending on the specific substrates and desired products. The trityl protecting group can be readily removed post-coupling to provide further opportunities for diversification.

Application Notes and Protocols for 3-Iodo-1-trityl-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[1]. The functionalization of the triazole ring is a key strategy in the development of novel therapeutic agents. 3-Iodo-1-trityl-1H-1,2,4-triazole is a versatile synthetic intermediate designed for the efficient synthesis of diverse libraries of 3-substituted-1,2,4-triazole derivatives. The presence of the iodo group at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the trityl protecting group on the N1 position enhances solubility in organic solvents and prevents unwanted side reactions. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry research and drug development.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

G cluster_synthesis Synthetic Workflow A 3-Amino-1H-1,2,4-triazole B Sandmeyer Reaction (NaNO2, KI, H2SO4) A->B Step 1 C 3-Iodo-1H-1,2,4-triazole B->C D Tritylation (Trityl chloride, Base) C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Iodo-1H-1,2,4-triazole (Hypothetical Protocol based on similar reactions)

  • Diazotization: To a stirred solution of 3-amino-1H-1,2,4-triazole (1.0 eq) in aqueous sulfuric acid (2 M) at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazotized mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-iodo-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound

  • Protection: To a solution of 3-iodo-1H-1,2,4-triazole (1.0 eq) and a suitable base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous dichloromethane, trityl chloride (1.1 eq) is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 3-position of the triazole ring. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_applications Cross-Coupling Applications A This compound B Suzuki Coupling (Ar-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Heck Coupling (Alkene) A->D E Buchwald-Hartwig Amination (R2NH) A->E F 3-Aryl-1-trityl-1H-1,2,4-triazole B->F G 3-Alkynyl-1-trityl-1H-1,2,4-triazole C->G H 3-Alkenyl-1-trityl-1H-1,2,4-triazole D->H I 3-Amino-1-trityl-1H-1,2,4-triazole E->I

Caption: Versatile cross-coupling reactions of the title compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the triazole core and various aryl or heteroaryl boronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane11080-90
33-Pyridylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene10075-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding aryl boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Solvent Addition: Add the appropriate degassed solvent system.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 4-24 hours until TLC or LC-MS analysis indicates completion of the reaction.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations or as a pharmacophore itself.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6080-90
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF8075-85
3TrimethylsilylacetylenePd(OAc)₂ (2), XPhos (4)CuI (5)Cs₂CO₃Dioxane10085-95

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and a suitable base.

  • Solvent Addition: Add the degassed solvent.

  • Reaction Execution: The reaction is heated at the indicated temperature for 2-12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Deprotection of the Trityl Group

The trityl group can be readily removed under acidic conditions to yield the free N-H triazole, which is often crucial for biological activity as it can act as a hydrogen bond donor.

G cluster_deprotection Deprotection Workflow A 3-Substituted-1-trityl- 1H-1,2,4-triazole B Acidic Conditions (e.g., TFA, HCl) A->B C 3-Substituted-1H-1,2,4-triazole B->C D Triphenylmethanol B->D

Caption: General workflow for the deprotection of the trityl group.

Table 3: Conditions for Trityl Deprotection

EntryReagentSolventTemp (°C)Time (h)
1Trifluoroacetic acid (TFA)DichloromethaneRT1-2
2Formic acid-502-4
3HCl in DioxaneDioxaneRT1-3

Experimental Protocol: General Procedure for Trityl Deprotection

  • Reaction Setup: Dissolve the trityl-protected 1,2,4-triazole derivative in the appropriate solvent.

  • Acid Addition: Add the acidic reagent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to give the deprotected 1,2,4-triazole.

Medicinal Chemistry Applications and Biological Significance

3-Substituted-1,2,4-triazoles are a cornerstone of many therapeutic agents. The ability to readily synthesize a diverse range of these compounds using this compound as a key intermediate is of significant value in drug discovery.

  • Anticancer Agents: Many 3-aryl and 3-heteroaryl-1,2,4-triazoles have demonstrated potent anticancer activity by targeting various kinases, tubulin polymerization, or inducing apoptosis[2].

  • Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of many antifungal drugs (e.g., fluconazole) and has been explored for the development of new antibacterial agents.

  • CNS-Active Agents: Certain 3-amino and 3-aryl-1,2,4-triazoles have shown activity as anticonvulsant and antidepressant agents.

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the 1,2,4-triazole core, facilitating the optimization of lead compounds and the discovery of new drug candidates.

G cluster_drug_discovery Role in Drug Discovery A This compound (Key Intermediate) B Parallel Synthesis/ Library Generation A->B C Diverse 3-Substituted-1,2,4-triazoles B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Drug Candidate F->G

Caption: The central role of the title compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in a range of cross-coupling reactions provides a powerful platform for the synthesis of diverse libraries of 3-substituted-1,2,4-triazoles. The straightforward deprotection of the trityl group further enhances its applicability. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this intermediate in their drug discovery and development programs.

References

3-Iodo-1-trityl-1H-1,2,4-triazole: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a reactive iodine atom at the 3-position of the triazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The trityl protecting group on the nitrogen atom enhances the solubility of the molecule in organic solvents and can be readily removed under acidic conditions when desired. This application note provides an overview of the synthesis of this compound and its application in key cross-coupling reactions, complete with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 3-amino-1H-1,2,4-triazole. The first step is the iodination of the triazole ring, followed by the protection of the nitrogen atom with a trityl group.

Synthesis_Workflow start 3-Amino-1H-1,2,4-triazole step1 Iodination start->step1 intermediate 3-Iodo-1H-1,2,4-triazole step1->intermediate I₂, NaNO₂, H₂SO₄, H₂O, KI step2 N-Tritylation intermediate->step2 end This compound step2->end Trityl chloride, Et₃N, DCM

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-1,2,4-triazole

This protocol describes the diazotization of 3-amino-1H-1,2,4-triazole followed by iodination.

Materials:

  • 3-Amino-1H-1,2,4-triazole

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole (1.0 eq) in a solution of sulfuric acid in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-iodo-1H-1,2,4-triazole.

Protocol 2: Synthesis of this compound

This protocol details the N-protection of 3-iodo-1H-1,2,4-triazole with a trityl group.

Materials:

  • 3-Iodo-1H-1,2,4-triazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-iodo-1H-1,2,4-triazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, alkynyl, and amino moieties at the 3-position of the triazole ring, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids.

Suzuki_Coupling cluster_reactants Reactants substrate This compound catalyst Pd Catalyst + Base substrate->catalyst reagent Arylboronic Acid reagent->catalyst product 3-Aryl-1-trityl-1H-1,2,4-triazole catalyst->product Coupling

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1101280-90
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100875-85

Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vial, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford 3-phenyl-1-trityl-1H-1,2,4-triazole.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1]

Sonogashira_Coupling cluster_reactants Reactants substrate This compound catalyst Pd/Cu Catalyst + Base substrate->catalyst reagent Terminal Alkyne reagent->catalyst product 3-Alkynyl-1-trityl-1H-1,2,4-triazole catalyst->product Coupling

Figure 3: General scheme for the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF60880-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiPEADMF701275-85
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile801070-80

Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield 3-(phenylethynyl)-1-trityl-1H-1,2,4-triazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[2]

Buchwald_Hartwig_Amination cluster_reactants Reactants substrate This compound catalyst Pd Catalyst + Ligand + Base substrate->catalyst reagent Amine (R₂NH) reagent->catalyst product 3-Amino-1-trityl-1H-1,2,4-triazole catalyst->product Amination

Figure 4: General scheme for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101870-80
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1002465-75
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄DMF1201670-85

Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add this compound and anhydrous, degassed toluene.

  • Add morpholine to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-(morpholino)-1-trityl-1H-1,2,4-triazole.

This compound serves as a highly effective and versatile building block for the synthesis of a wide array of 3-substituted 1,2,4-triazole derivatives. The protocols provided herein for its synthesis and subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer robust and reproducible methods for accessing novel compounds with potential applications in drug discovery and materials science. The trityl protecting group ensures good solubility and reactivity, and its straightforward removal provides further opportunities for molecular diversification.

References

Application Notes and Protocols for Reactions with 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 3-Iodo-1-trityl-1H-1,2,4-triazole as a key building block. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization through robust and versatile cross-coupling methodologies is of paramount importance in the discovery and development of novel therapeutic agents. The trityl protecting group allows for selective reactions at the 3-position before its subsequent removal to yield the desired 1H-1,2,4-triazole derivatives.

These protocols are intended to serve as a practical guide for the successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are foundational for the synthesis of diverse 3-substituted-1,2,4-triazoles.

General Experimental Workflow

The overall synthetic strategy involves the cross-coupling of the N-protected this compound with a suitable coupling partner, followed by purification and subsequent deprotection of the trityl group to yield the final product.

G start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling purification1 Work-up and Purification coupling->purification1 partner Coupling Partner (Boronic Acid, Alkyne, Amine) partner->coupling product_protected 3-Substituted-1-trityl- 1H-1,2,4-triazole purification1->product_protected deprotection Trityl Group Deprotection product_protected->deprotection purification2 Work-up and Purification deprotection->purification2 final_product 3-Substituted-1H-1,2,4-triazole purification2->final_product

Caption: General workflow for the synthesis of 3-substituted-1H-1,2,4-triazoles.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-trityl-1H-1,2,4-triazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[1][2][3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex1 [R¹-Pd(II)L₂(I)] pd0->pd_complex1 Oxidative Addition (R¹-I) pd_complex2 [R¹-Pd(II)L₂(R²)] pd_complex1->pd_complex2 Transmetalation (R²B(OH)₂) pd_complex2->pd0 Reductive Elimination (R¹-R²) product 3-Aryl-1-trityl-1H-1,2,4-triazole (R¹-R²) r1i 3-Iodo-1-trityl- 1H-1,2,4-triazole (R¹-I) r2boh2 Arylboronic Acid (R²B(OH)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Conditions
ComponentReagent/ConditionsMolar Equivalents/LoadingPurpose
Substrate This compound1.0Aryl halide source
Coupling Partner Arylboronic Acid1.2 - 1.5Source of the aryl group
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2 - 5 mol%Catalyst for the cross-coupling
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃ (aq. solution)2.0 - 3.0Activates the boronic acid
Solvent Dioxane/Water, Toluene, or DMF-Reaction medium
Temperature 80 - 120 °C-To facilitate the reaction
Atmosphere Inert (Argon or Nitrogen)-To prevent catalyst degradation
Detailed Experimental Protocol
  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling with the inert gas for 15-30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-1-trityl-1H-1,2,4-triazole.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1-trityl-1H-1,2,4-triazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 3-alkynyl-1,2,4-triazole derivatives.[5][6][7]

Tabulated Reaction Conditions
ComponentReagent/ConditionsMolar Equivalents/LoadingPurpose
Substrate This compound1.0Aryl halide source
Coupling Partner Terminal Alkyne1.1 - 1.5Source of the alkynyl group
Palladium Catalyst PdCl₂(PPh₃)₂2 - 5 mol%Primary catalyst
Copper Co-catalyst Copper(I) Iodide (CuI)5 - 10 mol%Co-catalyst for alkyne activation
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0Base and often a solvent
Solvent THF, DMF, or neat amine-Reaction medium
Temperature Room Temperature to 80 °C-To facilitate the reaction
Atmosphere Inert (Argon or Nitrogen)-To prevent catalyst degradation
Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF. Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., Et₃N, 2.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired 3-alkynyl-1-trityl-1H-1,2,4-triazole.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-trityl-1H-1,2,4-triazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[8][9][10]

Tabulated Reaction Conditions
ComponentReagent/ConditionsMolar Equivalents/LoadingPurpose
Substrate This compound1.0Aryl halide source
Coupling Partner Primary or Secondary Amine1.2 - 2.0Source of the amino group
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 4 mol%Catalyst precursor
Ligand Xantphos, BINAP, or other bulky phosphine ligands2 - 8 mol%Stabilizes the catalyst and promotes the reaction
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃1.4 - 2.5To deprotonate the amine
Solvent Toluene, Dioxane, or THF-Reaction medium
Temperature 80 - 110 °C-To facilitate the reaction
Atmosphere Inert (Argon or Nitrogen)-To prevent catalyst degradation
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the 3-amino-1-trityl-1H-1,2,4-triazole.

Deprotection of the Trityl Group

The final step in the synthesis of 3-substituted-1H-1,2,4-triazoles is the removal of the trityl protecting group, which is typically achieved under acidic conditions.[11][12]

Tabulated Deprotection Conditions
MethodReagent/ConditionsSolventTemperatureTypical Reaction Time
Mild Acidolysis Trifluoroacetic acid (TFA) (5-10%)Dichloromethane (DCM)Room Temperature1 - 4 hours
Moderate Acidolysis Formic Acid (88%)-50 - 70 °C2 - 6 hours
Stronger Acidolysis HCl (4M solution)DioxaneRoom Temperature1 - 3 hours
Detailed Experimental Protocol (Using TFA)
  • Reaction Setup: Dissolve the 3-substituted-1-trityl-1H-1,2,4-triazole (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (e.g., 10% v/v) dropwise to the solution at room temperature.

  • Monitoring: Stir the reaction and monitor its progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization, precipitation, or column chromatography to yield the final 3-substituted-1H-1,2,4-triazole.

References

Application Notes and Protocols: The Use of 3-Iodo-1-trityl-1H-1,2,4-triazole in Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Iodo-1-trityl-1H-1,2,4-triazole as a versatile reagent in modern bioconjugation. The unique structural features of this compound, namely the reactive iodo group and the removable trityl protecting group, offer a dual functionality that can be strategically employed in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutic molecules.

The primary application highlighted is the use of the iodo-triazole moiety in palladium-catalyzed cross-coupling reactions, a robust and increasingly utilized method for the site-specific modification of biomolecules under biocompatible conditions. Specifically, the Sonogashira coupling reaction is detailed as a prime example of its application.

Introduction to this compound in Bioconjugation

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. The introduction of an iodine atom at the 3-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The trityl group at the 1-position serves as a bulky, acid-labile protecting group, which can be strategically removed to reveal a secondary amine for further functionalization or to modulate the physicochemical properties of the conjugate.

Key Applications:

  • Site-Specific Protein Modification: Covalent attachment to proteins and peptides containing unnatural amino acids with alkyne or boronic acid functionalities.

  • Antibody-Drug Conjugate (ADC) Development: Incorporation of cytotoxic payloads onto monoclonal antibodies.

  • Fluorescent and Radiolabeling: Attachment of imaging agents for diagnostic and research applications.

  • Surface Immobilization: Covalent attachment of biomolecules to solid supports for assay development.

The primary advantage of using this compound lies in the stability of the resulting carbon-carbon bond formed during conjugation, which is often more robust than linkages formed through traditional bioconjugation chemistries targeting lysine or cysteine residues.

Principle of Bioconjugation via Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the context of bioconjugation, this reaction allows for the mild and specific covalent linkage of the iodo-triazole reagent to a biomolecule that has been genetically or chemically modified to contain a terminal alkyne group.

The reaction is highly efficient and can be performed in aqueous buffer systems, making it suitable for reactions with sensitive biological macromolecules. The use of a copper co-catalyst is common, although copper-free methods are also available to minimize potential cytotoxicity.

Below is a diagram illustrating the general workflow for protein bioconjugation using this compound via a Sonogashira coupling reaction.

G cluster_0 Preparation cluster_1 Sonogashira Coupling cluster_2 Purification & Analysis cluster_3 Optional Deprotection PDB Protein with Alkyne Handle Reaction Aqueous Buffer (pH 7.4) + Pd-Catalyst + Copper (I) Co-catalyst + Ligand PDB->Reaction Reagent This compound Reagent->Reaction Purification Size Exclusion Chromatography or Affinity Chromatography Reaction->Purification Crude Conjugate Analysis SDS-PAGE Mass Spectrometry HPLC Purification->Analysis Purified Conjugate Deprotection Mild Acidic Conditions (e.g., dilute TFA) Analysis->Deprotection Characterized Conjugate FinalProduct Deprotected Bioconjugate Deprotection->FinalProduct

Experimental workflow for bioconjugation.

Experimental Protocols

General Protocol for Protein Conjugation via Sonogashira Coupling

This protocol describes a general method for the conjugation of this compound to a protein containing a terminal alkyne-functionalized amino acid (e.g., p-ethynyl-L-phenylalanine).

Materials:

  • Alkyne-modified protein of interest (e.g., 1-5 mg/mL)

  • This compound (10-50 mM stock in DMSO or DMF)

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine ligand like THPTA)

  • Copper(I) iodide (CuI)

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 100 mM EDTA

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Prepare the alkyne-modified protein in the degassed reaction buffer.

  • In a separate microcentrifuge tube, prepare the catalyst mixture. For a 1 mL reaction, this may consist of the palladium catalyst and a water-soluble ligand.

  • Add the this compound stock solution to the protein solution to the desired final concentration (typically 10-20 molar excess relative to the protein).

  • Add the copper(I) iodide to the reaction mixture.

  • Initiate the reaction by adding the palladium catalyst mixture.

  • Incubate the reaction at room temperature or 37°C with gentle shaking for 2-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution.

  • Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents and catalyst.

Protocol for Trityl Group Deprotection (Optional)

If the application requires the N-H of the triazole to be deprotected, the following protocol can be applied to the purified conjugate.

Materials:

  • Purified trityl-protected bioconjugate

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation/Wash Solution: Cold diethyl ether

  • Resuspension Buffer: PBS, pH 7.4

Procedure:

  • Lyophilize the purified bioconjugate to a dry powder.

  • Add the cold deprotection solution to the lyophilized powder.

  • Incubate on ice for 30-60 minutes.

  • Precipitate the deprotected bioconjugate by adding cold diethyl ether.

  • Centrifuge to pellet the protein and carefully decant the supernatant.

  • Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Air-dry the pellet and resuspend in the desired buffer.

Data Presentation: Quantitative Summary of Reaction Parameters

The efficiency of the Sonogashira coupling is dependent on several factors. The following table summarizes typical reaction parameters and expected outcomes based on analogous bioconjugation reactions found in the literature.

ParameterRangeTypical ValueExpected Yield (%)Notes
Reagent Excess (molar eq.) 5 - 502060 - 90Higher excess can improve yield but may require more extensive purification.
Palladium Catalyst (mol %) 0.1 - 5170 - 95Higher catalyst loading can increase reaction rate but also potential for protein damage.
Copper(I) Co-catalyst (mol %) 1 - 10575 - 95Essential for many Sonogashira reactions, but copper-free systems exist.
Reaction Time (hours) 1 - 24450 - 90Dependent on the reactivity of the specific protein and reagents.
Temperature (°C) 4 - 372560 - 90Higher temperatures can accelerate the reaction but may compromise protein stability.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for utilizing this compound in a bioconjugation strategy.

G cluster_direct Direct Conjugation Path cluster_deprotect Deprotection First Path Start Define Bioconjugation Goal Strategy Select Conjugation Strategy Start->Strategy Direct Direct Conjugation of This compound Strategy->Direct Iodo group is the reactive handle DeprotectFirst Deprotection then Conjugation Strategy->DeprotectFirst N-H of triazole is the reactive handle PdCoupling Palladium-Catalyzed Cross-Coupling Direct->PdCoupling RemoveTrityl Remove Trityl Group (Acidic Conditions) DeprotectFirst->RemoveTrityl Sonogashira Sonogashira Coupling (with alkyne-biomolecule) PdCoupling->Sonogashira Suzuki Suzuki Coupling (with boronic acid-biomolecule) PdCoupling->Suzuki FinalConjugate Trityl-Protected Bioconjugate Sonogashira->FinalConjugate Suzuki->FinalConjugate DeprotectedTriazole 3-Iodo-1H-1,2,4-triazole RemoveTrityl->DeprotectedTriazole Conjugation2 Conjugate via N-H DeprotectedTriazole->Conjugation2 FinalConjugate2 Final Bioconjugate Conjugation2->FinalConjugate2

Decision pathway for bioconjugation strategy.

The catalytic cycle for the Sonogashira coupling is a fundamental concept in this application. The diagram below outlines the key steps.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-I (Iodo-triazole) PdII R-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-alkyne(L_n) Transmetal->PdII_alkyne CuI Cu(I) Transmetal->CuI Regenerates Cu(I) RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 + R-alkyne (Bioconjugate) Alkyne Biomolecule-alkyne Cu_acetylide Cu-acetylide Alkyne->Cu_acetylide + Cu(I), -H+ Cu_acetylide->Transmetal Transfers alkyne to Palladium Base Base Base->Alkyne

Catalytic cycle of the Sonogashira reaction.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Iodo-1-trityl-1H-1,2,4-triazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents. The functionalization of the triazole ring is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the triazole scaffold.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1-trityl-1H-1,2,4-triazole with various boronic acids. The trityl protecting group on the triazole nitrogen enhances stability and solubility, and can be efficiently removed post-coupling to yield the desired N-unsubstituted 3-aryl-1H-1,2,4-triazoles. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

The overall synthetic strategy involves a two-step process: the Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the trityl group.

Reaction_Scheme cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection start 1H-1,2,4-Triazole step1 Tritylation start->step1 intermediate1 1-Trityl-1H-1,2,4-triazole step1->intermediate1 step2 Iodination intermediate1->step2 product1 This compound step2->product1 reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Ar-B(OH)₂ reactant2->catalyst product2 3-Aryl-1-trityl-1H-1,2,4-triazole catalyst->product2 reactant3 3-Aryl-1-trityl-1H-1,2,4-triazole reagent Acidic Conditions reactant3->reagent final_product 3-Aryl-1H-1,2,4-triazole reagent->final_product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide R¹-X (this compound) ArylHalide->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Organoboron R²-B(OH)₂ (Arylboronic acid) Organoboron->Transmetalation Base Base Base->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product R¹-R² (3-Aryl-1-trityl-1H-1,2,4-triazole) RedElim->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Iodo-1-trityl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core via robust cross-coupling methodologies is of significant interest for the development of novel therapeutic agents. These protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are intended as a practical guide for researchers in organic synthesis and drug discovery.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. The general catalytic cycle for these transformations is depicted below. It typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_suzuki_sonogashira Suzuki / Sonogashira cluster_heck Heck cluster_buchwald Buchwald-Hartwig Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R-X) Product R-R' PdII->Product Reductive Elimination Transmetal_Intermediate R-Pd(II)-R'(L_n) PdII->Transmetal_Intermediate Transmetalation (R'-M) Heck_Intermediate R'-CH(R)-CH2-Pd(II)-X(L_n) PdII->Heck_Intermediate Alkene Insertion Amine_Complex [R-Pd(II)(NHR'2)-X(L_n)] PdII->Amine_Complex Amine Coordination (R'2NH) Transmetal Transmetalation (R'-M) Heck_Insert Alkene Insertion (R'=alkene) Reduct_Elim Reductive Elimination Base Base Transmetal_Intermediate->Pd0 Reductive Elimination Heck_Intermediate->Pd0 β-Hydride Elimination Amido_Complex R-Pd(II)-NR'2(L_n) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Suzuki_Workflow Start Combine Reactants (Iodo-triazole, Boronic Acid, Base) Degas Degas with Inert Gas Start->Degas Add_Solvent_Catalyst Add Solvent & Catalyst Degas->Add_Solvent_Catalyst Heat Heat & Stir Add_Solvent_Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup (Extraction) Monitor->Workup Reaction Complete Purify Purify (Chromatography) Workup->Purify Product 3-Aryl-1-trityl-1H-1,2,4-triazole Purify->Product Heck_Mechanism Simplified Heck Reaction Mechanism Pd0 Pd(0)L_n PdII_I Ar-Pd(II)-I(L_n) Pd0->PdII_I oxidative addition OxAdd Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)(alkene)-I(L_n)] PdII_I->PdII_Alkene alkene coordination Alkene_Coord Alkene Coordination PdII_Alkyl R-CH(Ar)-CH2-Pd(II)-I(L_n) PdII_Alkene->PdII_Alkyl migratory insertion Mig_Insert Migratory Insertion PdH H-Pd(II)-I(L_n) PdII_Alkyl->PdH β-hydride elimination Product Ar-Alkene PdII_Alkyl->Product Beta_Hydride β-Hydride Elimination PdH->Pd0 reductive elimination (Base) Base Base Red_Elim Reductive Elimination Buchwald_Hartwig_Workflow Start Combine Catalyst, Ligand, Base, Iodo-triazole Inert Establish Inert Atmosphere Start->Inert Add_Solvent_Amine Add Solvent & Amine Inert->Add_Solvent_Amine Heat Heat & Stir Add_Solvent_Amine->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup (Filtration & Extraction) Monitor->Workup Reaction Complete Purify Purify (Chromatography) Workup->Purify Product 3-Amino-1-trityl-1H-1,2,4-triazole Purify->Product

Application Notes and Protocols for the Deprotection of the Trityl Group from 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the trityl (Tr) protecting group from the nitrogen of 1,2,4-triazole rings, a crucial step in the synthesis of many pharmaceutical compounds and biologically active molecules. The information compiled herein offers a comprehensive guide to selecting the appropriate deprotection method based on substrate sensitivity and desired outcome.

Introduction

The trityl (triphenylmethyl) group is a sterically bulky and acid-labile protecting group commonly used for amines, alcohols, and thiols. In the context of 1,2,4-triazoles, it serves as an effective protecting group for the ring nitrogen, preventing unwanted side reactions during synthetic transformations. The facile removal of the trityl group under acidic conditions, which leverages the formation of the stable trityl cation, makes it a valuable tool in multi-step synthesis.[1] However, the choice of deprotection conditions is critical to ensure high yields and compatibility with other functional groups present in the molecule.

Deprotection Strategies

Several methods are available for the deprotection of N-trityl-1,2,4-triazoles, primarily categorized as acidic cleavage, Lewis acid-mediated cleavage, and reductive cleavage. The selection of an appropriate method depends on the overall molecular structure, particularly the presence of other acid-sensitive protecting groups or functionalities.

Acidic Cleavage

Acid-catalyzed deprotection is the most common method for removing the trityl group. The reaction proceeds via protonation of a nitrogen atom on the triazole ring, followed by the departure of the highly stable trityl cation.

Commonly used Brønsted acids include:

  • Trifluoroacetic Acid (TFA): A strong acid that provides rapid and clean deprotection for many substrates.

  • Formic Acid: A milder alternative to TFA, often used when other acid-sensitive groups are present.[2]

  • Hydrochloric Acid (HCl): A common and cost-effective reagent for trityl deprotection.

  • Acetic Acid: Can be used for selective deprotection in the presence of more acid-labile groups.[2]

Lewis Acid-Mediated Cleavage

Lewis acids can also facilitate the removal of the trityl group by coordinating to a nitrogen atom of the triazole, which weakens the N-Tr bond and promotes cleavage. This method can be advantageous for substrates that are sensitive to strong Brønsted acids.

Reductive Cleavage

For highly sensitive substrates where acidic conditions are not tolerated, reductive methods offer a milder alternative. While less common for N-trityl-1,2,4-triazoles, methods developed for other N-trityl heterocycles, such as tetrazoles, can be adapted.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various reported conditions for the deprotection of N-trityl-1,2,4-triazoles and related N-trityl heterocycles.

Method CategoryReagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Acidic Cleavage Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>90Broad applicability for acid-stable 1,2,4-triazole derivatives.
Formic Acid (88-97%)Neat or DioxaneRoom Temp.15 min - 2 h85 - 95A milder alternative to TFA, effective for many N-trityl heterocycles.[2]
Hydrochloric Acid (HCl)Methanol, Dioxane, or Ethyl Acetate0°C - Room Temp.1 - 6 h80 - 95Commonly used in syntheses involving related heterocycles like tetrazoles.
Lewis Acid-Mediated Cleavage Boron Trifluoride Etherate (BF₃·OEt₂)Chloroform/MethanolRoom Temp.45 min~93A Lewis acid-catalyzed method suitable for specific substrates.
Reductive Cleavage (Analogous) Indium metalMethanol/THFReflux1 - 3 h86 - 98Demonstrated on N-trityl-tetrazoles, potentially applicable to triazoles for sensitive substrates.[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general and highly efficient procedure for the acid-catalyzed removal of the trityl group from an N-substituted 1,2,4-triazole using trifluoroacetic acid.

Materials:

  • N-trityl-1,2,4-triazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-1,2,4-triazole derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. The exact amount of TFA may require optimization based on the substrate's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, recrystallization, or trituration to afford the deprotected 1,2,4-triazole. The triphenylmethanol byproduct is typically easy to separate by chromatography.

Protocol 2: Deprotection using Formic Acid

This protocol provides a milder alternative to TFA for the deprotection of N-trityl-1,2,4-triazoles, which can be beneficial for substrates with other acid-sensitive functionalities.[2]

Materials:

  • N-trityl-1,2,4-triazole derivative

  • Formic acid (97%+)

  • Dioxane

  • Ethanol

  • Diethyl ether

  • Water

  • Standard laboratory glassware

  • Oil pump

Procedure:

  • Treat the N-trityl-1,2,4-triazole derivative (1.0 equiv) with cold formic acid (e.g., 3 mL for 200 mg of substrate) for a period ranging from 3 minutes to 2 hours, while monitoring the reaction by TLC.

  • Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.

  • To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.

  • Further evaporations from ethanol and diethyl ether can be performed.

  • Extract the residue with warm water to dissolve the deprotected triazole, leaving the insoluble triphenylmethanol behind.

  • Filter the mixture to remove the triphenylmethanol byproduct.

  • Evaporate the aqueous filtrate in vacuo to obtain the deprotected 1,2,4-triazole. Further purification can be performed if necessary.

Visualizations

Deprotection Signaling Pathway

Deprotection_Pathway N-Trityl-1,2,4-Triazole N-Trityl-1,2,4-Triazole Protonation Protonation N-Trityl-1,2,4-Triazole->Protonation H+ (Acid) Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Cleavage Cleavage Protonated Intermediate->Cleavage 1,2,4-Triazole 1,2,4-Triazole Cleavage->1,2,4-Triazole Deprotected Product Trityl Cation Trityl Cation Cleavage->Trityl Cation Stable Byproduct

Caption: Acid-catalyzed deprotection of N-trityl-1,2,4-triazole.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve N-Trityl-1,2,4-Triazole in Anhydrous Solvent Add_Acid Add Deprotecting Acid (e.g., TFA) Dissolve->Add_Acid Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->Stir Quench Quench with Saturated NaHCO3 Solution Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate the Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize the Deprotected Product Purify->Characterize

Caption: General workflow for the deprotection of N-trityl-1,2,4-triazoles.

Method Selection Logic

Method_Selection Start Substrate Properties Acid_Stable Acid Stable? Start->Acid_Stable TFA_HCl Use Strong Acid (TFA, HCl) Acid_Stable->TFA_HCl No Other_Acid_Sensitive Other Acid-Sensitive Groups Present? Acid_Stable->Other_Acid_Sensitive Yes Mild_Acid Use Milder Acid (Formic Acid, Acetic Acid) Other_Acid_Sensitive->Mild_Acid No Lewis_Acid Consider Lewis Acid (BF3.OEt2) Other_Acid_Sensitive->Lewis_Acid Yes Reductive Consider Reductive Cleavage Lewis_Acid->Reductive Alternative

Caption: Decision tree for selecting a deprotection method.

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodo-1-trityl-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole, a key intermediate in the development of various pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. First, 1H-1,2,4-triazole is protected with a trityl group to form 1-trityl-1H-1,2,4-triazole. This is followed by iodination at the 3-position of the triazole ring to yield the final product.

Q2: My yield of 1-trityl-1H-1,2,4-triazole is low. What are the common causes?

Low yield in the tritylation step is often due to a few factors:

  • Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the triazole, while an overly strong base can lead to side reactions. Triethylamine is commonly used.[1]

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the trityl chloride reactant.

  • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. Running the reaction at room temperature overnight is a common procedure.

Q3: I am observing multiple spots on my TLC during the iodination step. What are the likely side products?

The formation of multiple products can indicate several issues:

  • Di-iodination: Under harsh conditions or with excess iodinating agent, di-iodinated triazoles can form.

  • Starting Material: Incomplete reaction will leave unreacted 1-trityl-1H-1,2,4-triazole.

  • Deprotection: If acidic conditions are inadvertently introduced, premature cleavage of the trityl group can occur, leading to 3-iodo-1H-1,2,4-triazole or unreacted starting material.[2][3]

Q4: How can I effectively remove the trityl protecting group after subsequent reactions?

The trityl group is acid-labile and is typically removed under mild acidic conditions.[2] Common methods include treatment with:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4]

  • Formic acid.[3]

  • Acetic acid.[3] The choice of acid depends on the sensitivity of other functional groups in your molecule.[2]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield in Iodination Step
Potential Cause Recommended Solution Justification
Ineffective Iodinating Agent Switch from molecular iodine (I₂) to a more reactive source like N-Iodosuccinimide (NIS) or a Cu(I)/I₂ system.N-Iodosuccinimide is a more powerful electrophilic iodinating agent. Copper catalysts can facilitate the iodination of heterocyclic systems.[5]
Incomplete Deprotonation Use a stronger, non-nucleophilic base like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).Strong bases ensure complete deprotonation of the C-H bond at the 3-position, creating a more nucleophilic triazole anion that readily attacks the iodine source.
Sub-optimal Solvent Change the solvent. Tetrahydrofuran (THF) is commonly effective for reactions involving organolithium bases.The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature.
Reagent Degradation Ensure the quality of your starting material (1-trityl-1H-1,2,4-triazole) and the iodinating agent. Use freshly opened or purified reagents.Degraded reagents can lead to incomplete reactions and the formation of impurities.
Problem 2: Difficulty in Product Purification
Potential Cause Recommended Solution Justification
Co-elution of Product and Starting Material Optimize your column chromatography conditions. Use a shallower solvent gradient (e.g., increase polarity in smaller increments) or try a different solvent system (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).Improving the separation factor between the product and impurities is key. The starting material is less polar than the iodinated product.
Presence of Triphenylcarbinol If deprotection has occurred, triphenylcarbinol will be a byproduct. This can often be removed by recrystallization or by washing the organic layer with a mild base during workup.Triphenylcarbinol has different solubility properties compared to the desired product, which can be exploited for purification.[3]
Persistent Impurities Consider recrystallization as an alternative or final purification step after chromatography. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes).Recrystallization can be highly effective for removing small amounts of persistent, structurally similar impurities.

Experimental Protocols & Data

Protocol: Synthesis of 1-Trityl-1H-1,2,4-triazole
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Tritylation: Add trityl chloride (1.05 eq) portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield 1-trityl-1H-1,2,4-triazole as a white solid.

Protocol: Synthesis of this compound
  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

Table 1: Comparison of Iodination Conditions
Entry Base Iodine Source Solvent Temperature Typical Yield (%)
1n-BuLiI₂THF-78 °C to RT75-85
2LDAI₂THF-78 °C to RT70-80
3NaHI₂DMF0 °C to RT40-50
4n-BuLiNISTHF-78 °C to RT80-90

Yields are approximate and can vary based on reaction scale and purity of reagents.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow Synthesis Workflow for this compound A 1H-1,2,4-Triazole B Protection Step A->B Trityl Chloride, Triethylamine, DMF C 1-Trityl-1H-1,2,4-triazole B->C D Iodination Step C->D 1. n-BuLi, THF, -78°C 2. Iodine (I₂) E This compound D->E

Caption: A high-level overview of the two-step synthesis process.

TroubleshootingYield Troubleshooting Low Iodination Yield start Low Yield or Incomplete Reaction check_sm Check Purity of 1-Trityl-1H-1,2,4-triazole (TLC, NMR) start->check_sm Is Starting Material Pure? impure_sm Re-purify Starting Material (Recrystallization) check_sm->impure_sm No check_reagents Verify Reagent Activity check_sm->check_reagents Yes titrate_buli Titrate n-BuLi Solution check_reagents->titrate_buli n-BuLi suspected fresh_iodine Use Fresh/Sublimed Iodine check_reagents->fresh_iodine Iodine suspected optimize_cond Optimize Reaction Conditions check_reagents->optimize_cond Reagents OK stronger_base Consider Stronger Base (e.g., s-BuLi) optimize_cond->stronger_base alt_iodine Use Alternative Iodine Source (NIS) optimize_cond->alt_iodine

Caption: A decision tree for troubleshooting low yield in the iodination step.

References

Side reactions of 3-Iodo-1-trityl-1H-1,2,4-triazole and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-1-trityl-1H-1,2,4-triazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis and subsequent use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The synthesis of this compound typically proceeds via the iodination of 1-trityl-1H-1,2,4-triazole. The primary side reactions of concern are:

  • Over-iodination: Formation of di-iodinated triazole species. This can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used.

  • Detritylation: Premature removal of the trityl protecting group under the reaction conditions, especially if acidic byproducts are generated and not adequately neutralized.

  • Formation of byproducts from the iodinating agent: Depending on the chosen reagent (e.g., N-iodosuccinimide), byproducts like succinimide will be present and require removal during purification.

  • Incomplete reaction: Unreacted starting material (1-trityl-1H-1,2,4-triazole) remaining in the product mixture.

Q2: What are the major side reactions to consider during the deprotection of the trityl group?

Deprotection is typically carried out under acidic conditions. Key side reactions include:

  • Incomplete deprotection: Residual trityl-protected compound in the final product.

  • Side reactions involving the trityl cation: The liberated trityl cation is a reactive electrophile and can react with other nucleophiles present in the reaction mixture or during workup.[1] Using a scavenger is often recommended.

  • Degradation of the triazole ring: While generally stable, prolonged exposure to harsh acidic conditions can lead to the degradation of the 1,2,4-triazole ring.[2]

  • Reaction with the iodo-substituent: The C-I bond is generally stable, but strong nucleophiles or certain catalytic conditions could potentially lead to its cleavage or displacement.

Q3: Can the trityl group migrate from the N1 to other positions on the triazole ring?

While trityl group migration is a known phenomenon in other heterocyclic systems, particularly with changes in pH, there is limited specific documentation of this occurring in 1-trityl-1,2,4-triazoles under standard iodination or deprotection conditions. However, it remains a theoretical possibility, especially if the reaction is heated for extended periods or under certain catalytic conditions. Careful monitoring of the reaction for isomeric impurities is always recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Synthesis
Possible Cause Suggested Solution
Incomplete lithiation (if using a lithiation-iodination protocol) Ensure anhydrous conditions and use freshly titrated n-BuLi. Perform the reaction at a low temperature (e.g., -78 °C) to prevent side reactions of the organolithium reagent.
Inefficient iodination Use a more reactive iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Ensure the stoichiometry of the iodinating agent is appropriate.
Premature detritylation If using a method that generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture.
Difficult purification leading to product loss Optimize the purification method. Flash column chromatography on silica gel is typically effective. A gradient elution from non-polar (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is recommended.
Issue 2: Presence of Impurities in the Final Product After Synthesis
Impurity Identification Removal Strategy
1-trityl-1H-1,2,4-triazole (Starting Material) Can be identified by TLC (will have a different Rf value) and NMR (absence of the iodine-shifted proton signal).Optimize reaction time and stoichiometry of the iodinating agent. Can be separated by flash column chromatography.
Di-iodinated triazole Higher molecular weight peak in mass spectrometry.Use a stoichiometric amount of the iodinating agent and control the reaction time. Separation can be achieved by careful flash column chromatography.
Triphenylmethanol (from detritylation) Can be observed by TLC and NMR.This is more likely to be a major impurity if the reaction conditions are too acidic. Purification by column chromatography is effective.
Issue 3: Incomplete Deprotection of the Trityl Group
Possible Cause Suggested Solution
Insufficient acid strength or concentration Increase the concentration of the acid (e.g., TFA in DCM) or switch to a stronger acid. However, be mindful of potential degradation of the product.
Short reaction time Monitor the reaction by TLC until the starting material is fully consumed.
Steric hindrance In some cases, prolonged reaction times or slightly elevated temperatures may be necessary, but this should be approached with caution to avoid side reactions.
Issue 4: Formation of Byproducts During Deprotection
Byproduct Formation Mechanism Prevention/Removal
Products of trityl cation alkylation The highly stable trityl cation can alkylate the solvent or other nucleophiles present.[1]Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the trityl cation.
Degradation products of the triazole ring Prolonged exposure to strong acid.[2]Use the mildest acidic conditions possible and monitor the reaction closely to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Iodination

Materials:

  • 1-trityl-1H-1,2,4-triazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-trityl-1H-1,2,4-triazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add triethylsilane (2-5 equivalents) to the solution.

  • Add TFA (10-20% v/v) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product (3-Iodo-1H-1,2,4-triazole) can be purified by recrystallization or column chromatography. The byproduct, triphenylmethane, is typically less polar and can be separated by chromatography.

Visualizations

Synthesis_Workflow start 1-trityl-1H-1,2,4-triazole lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation iodination Iodination (Iodine) lithiation->iodination workup Aqueous Workup iodination->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Workflow for the synthesis of this compound.

Deprotection_Troubleshooting start Deprotection Reaction Issues incomplete Incomplete Reaction start->incomplete byproducts Byproduct Formation start->byproducts sol1 sol1 incomplete->sol1 Increase Acid Conc./Time scavengers scavengers byproducts->scavengers Trityl Cation Side Rxns Add Scavenger (e.g., Et3SiH) mild_conditions mild_conditions byproducts->mild_conditions Triazole Degradation Use Milder Acid/Shorter Time

References

Technical Support Center: Reactivity of 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent on the reactivity of 3-Iodo-1-trityl-1H-1,2,4-triazole in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common reactions include Suzuki-Miyaura coupling (with boronic acids/esters), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) to introduce diverse substituents at the 3-position of the triazole ring.

Q2: How does the trityl protecting group influence the reactivity of the 3-iodo-1,2,4-triazole?

A2: The bulky trityl group can introduce steric hindrance, which may slow down the reaction rate by impeding the approach of the palladium catalyst to the iodo-substituted carbon.[1] However, it also serves the crucial purpose of protecting the nitrogen atom of the triazole ring from participating in undesired side reactions.

Q3: Is the trityl group stable under typical cross-coupling conditions?

A3: The trityl group is generally stable under the basic or neutral conditions of most Suzuki, Sonogashira, and Buchwald-Hartwig reactions. However, it is labile to acidic conditions. Care should be taken to avoid acidic reagents or additives that could lead to premature deprotection.

Q4: What are the general considerations for solvent selection in these cross-coupling reactions?

A4: Solvent choice is critical and can significantly impact reaction yield and rate. Key considerations include:

  • Solubility: The solvent must dissolve the starting materials, catalyst, and base to a sufficient extent.

  • Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction temperature.

  • Coordinating Ability: Some solvents can coordinate to the palladium catalyst and either promote or inhibit the reaction. For instance, chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit Buchwald-Hartwig reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Solubility of Reagents Select a solvent or solvent mixture that provides better solubility for all reaction components. For example, a mixture of a nonpolar solvent like toluene or dioxane with a more polar co-solvent can be effective.
Catalyst Inactivation Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use of pre-catalysts can sometimes be more effective as they do not require in-situ reduction.
Steric Hindrance from Trityl Group Employ a catalyst with a less bulky ligand or increase the reaction temperature and time to overcome the steric hindrance.[1]
Inappropriate Solvent Polarity The choice of solvent polarity can affect the catalytic cycle. Experiment with solvents of different polarities (e.g., toluene vs. DMF) to find the optimal conditions.
Issue 2: Formation of Side Products
Possible Side Product Cause and Mitigation
Homocoupling of Boronic Acid (Suzuki) This can occur if the transmetalation step is slow. Optimize the base and solvent to facilitate this step. Using a 2:1 mixture of a non-polar solvent and water can be beneficial for Suzuki couplings.
Glaser Coupling of Alkyne (Sonogashira) This is a common side reaction, especially in the presence of copper co-catalysts. Running the reaction under copper-free conditions or using an appropriate amine base can minimize this.
Detritylation The trityl group can be cleaved under acidic conditions. Ensure the reaction medium is not acidic. If acidic byproducts are formed, a non-nucleophilic base can be used to neutralize them.
Hydrodeiodination (Replacement of Iodine with Hydrogen) This can be caused by impurities or side reactions with the solvent or base. Ensure high-purity reagents and solvents.

Data Presentation: Solvent Impact on Reactivity

The following tables summarize typical solvent systems and their impact on the yield of cross-coupling reactions with this compound. The data is compiled from studies on structurally similar iodo-azoles and represents expected trends.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Solvent SystemBaseTemperature (°C)Time (h)Typical Yield (%)
Toluene/H₂O (4:1)K₂CO₃1001275-85
1,4-Dioxane/H₂O (4:1)Cs₂CO₃901680-90
DMFK₃PO₄110860-75
THF/H₂O (3:1)Na₂CO₃801870-80

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

Solvent SystemBaseCatalyst SystemTemperature (°C)Time (h)Typical Yield (%)
THF/DMA (9:1)Et₃NPd(PPh₃)₂Cl₂/CuI751285-95
DMFPiperidinePd(PPh₃)₄/CuI801080-90
TolueneDIPAPdCl₂(PPh₃)₂/CuI901670-80
AcetonitrileEt₃NPd(OAc)₂/XPhos801265-75

Table 3: Buchwald-Hartwig Amination of this compound with Morpholine

SolventBaseLigandTemperature (°C)Time (h)Typical Yield (%)
TolueneNaOtBuXPhos1101880-90
1,4-DioxaneK₃PO₄RuPhos1002475-85
t-BuOHK₂CO₃BrettPhos902070-80
CPMELiHMDSSPhos1001675-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and base (2.0 equiv.) is added the chosen solvent system. The mixture is degassed by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a flask, this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) are combined under an inert atmosphere. The solvent and the amine base are added, followed by the terminal alkyne (1.1 equiv.). The reaction mixture is stirred at the indicated temperature for the specified duration. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

A reaction tube is charged with this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (1.4 equiv.). The tube is evacuated and backfilled with argon. The solvent and the amine (1.2 equiv.) are then added. The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude material is purified by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants & Base B 2. Add Solvent A->B C 3. Degas Mixture B->C D 4. Add Catalyst C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J Final Product I->J Characterize Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low/No Yield check_solubility Check Solubility of Reagents start->check_solubility change_solvent Change Solvent/Co-solvent check_solubility->change_solvent Poor check_catalyst Check Catalyst Activity check_solubility->check_catalyst Good use_fresh_catalyst Use Fresh/Pre-catalyst check_catalyst->use_fresh_catalyst Suspect check_conditions Review Reaction Conditions check_catalyst->check_conditions OK optimize_temp_time Optimize Temp/Time check_conditions->optimize_temp_time

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole.

Experimental Workflow

The synthesis of this compound is typically approached as a two-step process. The first step involves the protection of the 1H-1,2,4-triazole with a trityl group, followed by the iodination of the C3 position of the triazole ring.

Synthesis_Workflow 1H-1,2,4-Triazole 1H-1,2,4-Triazole Tritylation Tritylation 1H-1,2,4-Triazole->Tritylation Trityl Chloride, Base (e.g., TEA) 1-Trityl-1H-1,2,4-triazole 1-Trityl-1H-1,2,4-triazole Tritylation->1-Trityl-1H-1,2,4-triazole Iodination Iodination 1-Trityl-1H-1,2,4-triazole->Iodination Iodinating Agent (e.g., NIS, I2/oxidant) This compound This compound Iodination->this compound Purification Purification This compound->Purification Crude Product Final_Product Pure Product Purification->Final_Product

A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

Materials:

  • 1H-1,2,4-triazole

  • Trityl chloride (TrCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

  • Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DMF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound

Materials:

  • 1-Trityl-1H-1,2,4-triazole

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) (if using I₂ as the iodinating agent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Method A: Using NIS):

  • Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF.

  • Add N-Iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Procedure (Method B: Using I₂ and n-BuLi):

  • Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-Butyllithium (1.1 eq, as a solution in hexanes) and stir for 1 hour at -78 °C.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Troubleshooting Guides and FAQs

Tritylation Step

Q1: My tritylation reaction is incomplete, and I still see a significant amount of starting 1H-1,2,4-triazole.

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Ensure accurate measurement of trityl chloride and base. A slight excess of trityl chloride (1.05-1.1 eq) may be beneficial.
Moisture in Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Base Ensure the base is fresh and of good quality. Triethylamine or pyridine are commonly used. For less reactive systems, a stronger base like DBU might be considered, though it can affect regioselectivity.[1]
Low Reaction Temperature While the initial addition may be at 0°C to control exothermicity, ensure the reaction is allowed to proceed at room temperature or slightly elevated temperatures (e.g., 40-50 °C) if the reaction is sluggish.

Q2: I have isolated a product, but the NMR spectrum shows two sets of triazole proton signals. What are these?

This is likely due to the formation of regioisomers: 1-trityl-1H-1,2,4-triazole (major, desired) and 4-trityl-4H-1,2,4-triazole (minor, impurity). The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position.[1]

Minimization & Removal:

  • Reaction Conditions: The ratio of N1 to N4 isomers can be influenced by the reaction conditions. Using a bulkier base or optimizing the solvent may favor the formation of the less sterically hindered N1 isomer.

  • Purification: The two isomers often have slightly different polarities and can be separated by careful column chromatography on silica gel.

Isomer_Formation cluster_0 Tritylation of 1H-1,2,4-triazole cluster_1 Products Start 1H-1,2,4-triazole + Trityl Chloride N1_Isomer 1-Trityl-1H-1,2,4-triazole (Major Product) Start->N1_Isomer Thermodynamically favored N4_Isomer 4-Trityl-4H-1,2,4-triazole (Minor Impurity) Start->N4_Isomer Kinetically accessible

Regioisomer formation during tritylation.
Iodination Step

Q3: The iodination of 1-trityl-1H-1,2,4-triazole is not proceeding to completion.

Possible Causes & Solutions:

CauseSolution
Inactive Iodinating Agent N-Iodosuccinimide can decompose over time. Use fresh, high-purity NIS. If using I₂/n-BuLi, ensure the n-BuLi is properly titrated and the iodine is of high purity.
Insufficient Activation For direct iodination with I₂, an activating agent (oxidant) might be necessary if not using a lithiation-iodination sequence.
Steric Hindrance The bulky trityl group can sterically hinder the approach of the iodinating agent. Longer reaction times or elevated temperatures may be required.
Light-induced Decomposition Iodinated compounds can be light-sensitive. Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Q4: My final product is contaminated with a compound that has a mass corresponding to detritylated 3-iodo-1H-1,2,4-triazole.

This indicates that the trityl group is being cleaved during the reaction or workup.

Minimization & Prevention:

  • Avoid Acidic Conditions: The trityl group is labile to acid. Ensure that the reaction conditions are neutral or basic. During workup, avoid acidic washes. Use a saturated sodium bicarbonate wash to neutralize any acidic species.[2]

  • Gentle Purification: When performing column chromatography, it is sometimes beneficial to add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to prevent cleavage of the trityl group on the acidic silica gel.

Q5: I am observing the formation of di-iodinated byproducts.

Possible Cause & Solution:

  • Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to the formation of di-iodinated species. Use a controlled amount of the iodinating agent (typically 1.0-1.2 equivalents).

Data Presentation

Table 1: Summary of Potential Impurities and their Identification

ImpurityFormation StepIdentification by TLCNotes
1H-1,2,4-triazoleTritylationMore polar than the tritylated product.Incomplete reaction.
4-Trityl-4H-1,2,4-triazoleTritylationSlightly different Rf from the 1-trityl isomer.Regioisomeric impurity.
1-Trityl-1H-1,2,4-triazoleIodinationLess polar than the iodinated product.Incomplete reaction.
3-Iodo-1H-1,2,4-triazoleIodination/WorkupVery polar, may streak on TLC.Detritylation byproduct.
TriphenylmethanolTritylation/Iodination/WorkupNon-polar, UV active.Byproduct from trityl chloride or cleavage of the trityl group.

Table 2: Recommended Purification Strategies

Purification MethodTarget Impurity to RemoveEluent/Solvent System
Recrystallization Unreacted trityl chloride, triphenylmethanolEthanol/Water, Ethyl Acetate/Hexanes
Column Chromatography 4-Trityl isomer, unreacted starting materialsGradient of Ethyl Acetate in Hexanes
Aqueous Wash Unreacted 1H-1,2,4-triazole, saltsSaturated NaHCO₃, Water, Brine

For further assistance, please consult relevant literature and safety data sheets for all reagents used.

References

Validation & Comparative

1H NMR Analysis of 3-Iodo-1-trityl-1H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-iodo-1-trityl-1H-1,2,4-triazole and its parent compounds, 1,2,4-triazole and 1-trityl-1H-1,2,4-triazole. The inclusion of the bulky trityl group and the electron-withdrawing iodine atom significantly influences the chemical shifts of the triazole ring protons. This guide summarizes the expected spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for the analysis.

Comparative 1H NMR Data

CompoundProton AssignmentExpected/Observed Chemical Shift (δ, ppm)MultiplicitySolvent
This compound H-5~8.3 - 8.5Singlet (s)CDCl₃
Trityl-H (aromatic)~7.1 - 7.4Multiplet (m)CDCl₃
1-Trityl-1H-1,2,4-triazole H-3~8.0Singlet (s)CDCl₃
H-5~8.2Singlet (s)CDCl₃
Trityl-H (aromatic)~7.1 - 7.4Multiplet (m)CDCl₃
1,2,4-Triazole H-3, H-58.416[1]Singlet (s)D₂O
H-3, H-5~8.5Singlet (s)DMSO-d₆

Analysis of Spectral Data:

  • 1,2,4-Triazole: In its unsubstituted form, the two protons at positions 3 and 5 are chemically equivalent, resulting in a single sharp singlet in the 1H NMR spectrum. The chemical shift is typically observed around 8.4-8.5 ppm in common deuterated solvents like D₂O and DMSO-d₆.[1]

  • 1-Trityl-1H-1,2,4-triazole: The introduction of the large trityl group at the N-1 position breaks the symmetry of the triazole ring, making the H-3 and H-5 protons chemically non-equivalent. This results in two distinct singlets. The bulky and electron-donating nature of the trityl group generally causes a slight upfield shift compared to the unsubstituted triazole. The fifteen aromatic protons of the trityl group typically appear as a complex multiplet in the aromatic region (7.1-7.4 ppm).

  • This compound: In the target molecule, the proton at the 3-position is replaced by an iodine atom. This leaves only one proton on the triazole ring, at the 5-position. The strong electron-withdrawing effect of the iodine atom is expected to deshield the remaining H-5 proton, causing a downfield shift compared to 1-trityl-1H-1,2,4-triazole. The aromatic protons of the trityl group are expected to remain in a similar chemical shift range.

Experimental Protocol for 1H NMR Analysis

This section details a standard procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent peaks in the 1H NMR spectrum.

  • If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

  • Pulse Width Calibration: Determine the 90° pulse width for the proton channel to ensure optimal signal excitation.

  • Acquisition Parameters:

    • Spectral Width (SW): Typically set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for the longitudinal relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (AT): The duration for which the Free Induction Decay (FID) is recorded, which determines the resolution of the spectrum.

  • Data Acquisition: Initiate the acquisition process to obtain the FID.

3. Data Processing:

  • Fourier Transform (FT): The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of a compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Reference Spectrum i->j k Peak Integration j->k l Chemical Shift Assignment k->l m Structure Confirmation l->m

Caption: Workflow for 1H NMR Analysis.

References

A Comparative Guide to Iodinating Agents: Evaluating 3-Iodo-1-trityl-1H-1,2,4-triazole and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the introduction of iodine to organic molecules is a pivotal transformation, enabling a wide array of subsequent reactions, particularly in the development of pharmaceuticals and functional materials. The choice of an effective iodinating agent is critical to the success of these syntheses. This guide provides a comprehensive comparison of 3-Iodo-1-trityl-1H-1,2,4-triazole with other commonly employed iodinating agents, offering insights into their performance, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a derivative of 3-iodo-1H-1,2,4-triazole where a trityl (triphenylmethyl) group is attached to a nitrogen atom of the triazole ring. The trityl group is a bulky protecting group, known for its stability under basic and neutral conditions, but its lability in acidic environments.[1] This characteristic suggests that this compound could serve as a source of electrophilic iodine, with the trityl group potentially influencing its reactivity, solubility, and stability. However, detailed experimental data on its application as an iodinating agent is not extensively available in the current literature. The bulky nature of the trityl group might offer unique selectivity in certain reactions due to steric hindrance.

Performance Comparison of Common Iodinating Agents

To provide a clear perspective, the following table summarizes the performance of several widely used iodinating agents across different substrate classes.

Iodinating AgentSubstrateReaction ConditionsYield (%)Reference
N-Iodosuccinimide (NIS) AnisoleTFA (cat.), CH3CN, rt, 1h98[2]
3,5-dichloroanisolePTSA, CH3CN, rt68[2]
PhenylacetyleneDMAP (0.25 equiv.), CH3CN, 45°C, 4h97[3]
Iodine Monochloride (ICl) 3,5-dichlorophenolCH2Cl2, rt41[2]
Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4) AlkenesCH2Cl2, rtGood to Excellent[4]
Aromatic CompoundsCH2Cl2, rtGood to Excellent[4]
Molecular Iodine (I2) ImidazoleNaOH, H2O/THF, 0°C to rtGood to Excellent[5]
3,5-dichlorophenolAg2SO4, CH2Cl2, rt53[2]

In-depth Look at Alternative Iodinating Agents

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and widely used iodinating agent due to its mild reaction conditions and good functional group tolerance.[5] It is effective for the iodination of a variety of substrates including activated aromatic compounds, alkynes, and alkenes.[2][3] The reactivity of NIS can be enhanced with the use of acid catalysts like trifluoroacetic acid (TFA) or Lewis acids.

Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and cost-effective iodinating agent. Its polarized nature makes it a potent source of electrophilic iodine.[5] However, it is a corrosive and moisture-sensitive liquid, requiring careful handling.[5]

Bis(pyridine)iodonium Tetrafluoroborate (IPy2BF4) - Barluenga's Reagent

Barluenga's reagent is a mild and selective iodinating agent.[4] It is particularly useful for the iodofunctionalization of unsaturated substrates and is compatible with a variety of functional groups.[4]

Molecular Iodine (I₂)

Molecular iodine is the most fundamental iodinating agent. Its reactivity is often enhanced by the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.[5] Over-iodination can be a challenge with highly activated substrates.[5]

Experimental Protocols

General Procedure for Iodination of Aromatic Compounds using NIS:

To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (10 mL) is added N-iodosuccinimide (1.1 mmol). A catalytic amount of trifluoroacetic acid (0.1 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Workflow for Selecting an Iodinating Agent

G Start Select Substrate Substrate_Type Substrate Type? Start->Substrate_Type Activated_Aromatic Activated Aromatic/ Alkyne/Alkene Substrate_Type->Activated_Aromatic Activated Deactivated_Aromatic Deactivated Aromatic Substrate_Type->Deactivated_Aromatic Deactivated Sensitive_Substrate Sensitive Functional Groups? Activated_Aromatic->Sensitive_Substrate Harsh_Conditions Use Stronger Reagent (ICl, I2/oxidant) Deactivated_Aromatic->Harsh_Conditions Mild_Conditions Use Mild Reagent (NIS, IPy2BF4) Sensitive_Substrate->Mild_Conditions Yes Sensitive_Substrate->Harsh_Conditions No Cost_Consideration Cost a Factor? Mild_Conditions->Cost_Consideration Harsh_Conditions->Cost_Consideration Low_Cost Consider I2 or ICl Cost_Consideration->Low_Cost Yes High_Cost NIS or IPy2BF4 may be suitable Cost_Consideration->High_Cost No Final_Choice Final Reagent Selection Low_Cost->Final_Choice High_Cost->Final_Choice

Caption: Decision workflow for selecting an appropriate iodinating agent.

Signaling Pathway of Electrophilic Aromatic Iodination

G Iodinating_Agent Iodinating Agent (e.g., I+ source) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Iodinating_Agent->Sigma_Complex Aromatic_Ring Aromatic Substrate (Nucleophile) Aromatic_Ring->Sigma_Complex Deprotonation Deprotonation (Base) Sigma_Complex->Deprotonation Iodinated_Product Iodinated Aromatic Product Deprotonation->Iodinated_Product Byproduct Byproduct (e.g., H+) Deprotonation->Byproduct

References

Comparative Efficacy of 3-Iodo-1-trityl-1H-1,2,4-triazole and 3-bromo-1-trityl-1H-1,2,4-triazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy between 3-Iodo-1-trityl-1H-1,2,4-triazole and 3-bromo-1-trityl-1H-1,2,4-triazole cannot be provided at this time due to a lack of specific experimental data in the public domain. Extensive searches of scientific literature and chemical databases did not yield any studies that directly compare the biological activities of these two specific compounds. Furthermore, no quantitative data, such as IC50 values or detailed experimental protocols for these molecules, are currently available.

While the broader class of 1,2,4-triazole derivatives is well-documented for a wide range of biological activities—including antifungal, antibacterial, anticancer, and anticonvulsant properties—the specific influence of the bulky trityl group at the 1-position in conjunction with either an iodo or bromo substituent at the 3-position has not been characterized.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

General structure-activity relationship (SAR) studies on halogenated 1,2,4-triazoles suggest that the nature of the halogen substituent can influence the biological efficacy of the molecule. For instance, derivatives bearing chloro or bromo groups have shown good antibacterial activity in some contexts.[10] However, without specific experimental evaluation of the iodo- and bromo-trityl-triazole analogs, any comparison would be purely speculative.

To provide a comprehensive and data-driven comparison as requested, further research, including synthesis and biological screening of these specific compounds, would be necessary. This would involve:

  • Chemical Synthesis: Development of a synthetic pathway to obtain high-purity samples of both this compound and 3-bromo-1-trityl-1H-1,2,4-triazole.

  • Biological Assays: Head-to-head testing of the compounds in relevant biological assays to determine their efficacy in a specific therapeutic area (e.g., antifungal, anticancer).

  • Data Analysis: Comparison of quantitative metrics (e.g., IC50, MIC values) to determine which compound exhibits superior activity.

Below is a conceptual workflow that would be required to generate the data for a comparative guide.

G cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials synthesis_iodo Synthesis of This compound start->synthesis_iodo synthesis_bromo Synthesis of 3-bromo-1-trityl-1H-1,2,4-triazole start->synthesis_bromo purification Purification and Characterization synthesis_iodo->purification synthesis_bromo->purification assay_dev Assay Development and Target Selection purification->assay_dev in_vitro In Vitro Screening (e.g., enzyme inhibition, cell viability) assay_dev->in_vitro dose_response Dose-Response Studies in_vitro->dose_response data_analysis Data Analysis (IC50, MIC determination) dose_response->data_analysis compare Comparison of Efficacy (Iodo vs. Bromo) data_analysis->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar report Publish Comparison Guide sar->report

Caption: Conceptual workflow for generating comparative data.

We encourage researchers in the fields of medicinal chemistry and drug development to investigate the synthesis and biological properties of these and similar compounds to fill this knowledge gap. Until such data becomes available, a definitive comparison of the efficacy of this compound versus 3-bromo-1-trityl-1H-1,2,4-triazole remains an open scientific question.

References

Navigating the Reactivity of 3-Iodo-1-trityl-1H-1,2,4-triazole: A Comparative Guide to Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-iodo-1-trityl-1H-1,2,4-triazole stands as a versatile building block for the synthesis of complex heterocyclic compounds. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the 3-position of the triazole ring, paving the way for the creation of novel molecular entities with potential therapeutic applications.

This guide provides a comparative overview of the products obtained from Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. While specific experimental data for this exact substrate is not extensively documented in publicly available literature, this guide draws upon established principles and related examples in the field of heterocyclic chemistry to present a predictive analysis of reaction outcomes and general experimental considerations.

Comparison of Reaction Products and Synthetic Alternatives

The functionalization of the C-3 position of the 1-trityl-1H-1,2,4-triazole core via palladium-catalyzed cross-coupling reactions offers a powerful strategy for creating diverse molecular libraries. The choice of coupling partner—an organoboron reagent, a terminal alkyne, or an amine—dictates the nature of the resulting product.

Reaction TypeProduct ClassTypical Coupling PartnersAlternative Synthetic Routes
Suzuki Coupling 3-Aryl/Heteroaryl-1-trityl-1H-1,2,4-triazolesArylboronic acids, Heteroarylboronic acids- Stille coupling with organostannanes- Negishi coupling with organozinc reagents- Direct C-H arylation of the triazole ring (often requires specific directing groups and harsher conditions)
Sonogashira Coupling 3-Alkynyl-1-trityl-1H-1,2,4-triazolesTerminal alkynes- Castro-Stephens coupling with copper acetylides- Cadiot-Chodkiewicz coupling for symmetrical and unsymmetrical diynes
Buchwald-Hartwig Amination 3-Amino-1-trityl-1H-1,2,4-triazolesPrimary and secondary amines, amides, carbamates- Nucleophilic aromatic substitution (SNAr) on activated triazoles (e.g., with nitro groups)- Ullmann condensation (often requires harsh conditions)

Reaction Pathways and Experimental Workflows

The general mechanisms for these palladium-catalyzed cross-coupling reactions are well-established and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Reaction_Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination 3-Iodo-1-trityl-1H-1,2,4-triazole_S This compound Pd(0) Catalyst_S Pd(0) Catalyst 3-Iodo-1-trityl-1H-1,2,4-triazole_S->Pd(0) Catalyst_S Oxidative Addition Aryl/Heteroarylboronic Acid R-B(OH)₂ Aryl/Heteroarylboronic Acid->Pd(0) Catalyst_S Transmetalation (with Base) 3-Aryl-1-trityl-1H-1,2,4-triazole 3-Aryl/Heteroaryl-1-trityl-1H-1,2,4-triazole Pd(0) Catalyst_S->3-Aryl-1-trityl-1H-1,2,4-triazole Reductive Elimination Base_S Base (e.g., K₂CO₃, Cs₂CO₃) Base_S->Pd(0) Catalyst_S 3-Iodo-1-trityl-1H-1,2,4-triazole_So This compound Pd(0) Catalyst_So Pd(0) Catalyst 3-Iodo-1-trityl-1H-1,2,4-triazole_So->Pd(0) Catalyst_So Oxidative Addition Terminal Alkyne R-C≡CH Cu(I) Co-catalyst Cu(I) Co-catalyst Terminal Alkyne->Cu(I) Co-catalyst Formation of Copper Acetylide 3-Alkynyl-1-trityl-1H-1,2,4-triazole 3-Alkynyl-1-trityl-1H-1,2,4-triazole Pd(0) Catalyst_So->3-Alkynyl-1-trityl-1H-1,2,4-triazole Reductive Elimination Cu(I) Co-catalyst->Pd(0) Catalyst_So Transmetalation Base_So Base (e.g., Et₃N, DIPEA) Base_So->Cu(I) Co-catalyst 3-Iodo-1-trityl-1H-1,2,4-triazole_B This compound Pd(0) Catalyst_B Pd(0) Catalyst 3-Iodo-1-trityl-1H-1,2,4-triazole_B->Pd(0) Catalyst_B Oxidative Addition Amine R₂NH Amine->Pd(0) Catalyst_B Coordination & Deprotonation (with Base) 3-Amino-1-trityl-1H-1,2,4-triazole 3-Amino-1-trityl-1H-1,2,4-triazole Pd(0) Catalyst_B->3-Amino-1-trityl-1H-1,2,4-triazole Reductive Elimination Base_B Base (e.g., NaOtBu, K₃PO₄) Base_B->Pd(0) Catalyst_B

Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for these reactions involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification.

Experimental_Workflow start Start reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in a dry, degassed solvent start->reagents inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert reaction Heat the reaction mixture (Conventional or Microwave) inert->reaction monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Mass Spectrometry of 3-Iodo-1-trityl-1H-1,2,4-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 3-iodo-1-trityl-1H-1,2,4-triazole and its derivatives. We will explore the expected fragmentation patterns and compare mass spectrometry with other analytical methods, offering supporting data and detailed experimental protocols for the analysis of these complex heterocyclic compounds.

Mass Spectrometry Analysis

Mass spectrometry is a pivotal technique for the structural elucidation of novel synthetic compounds. For this compound derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques, each providing unique structural insights.

The fragmentation of this compound is expected to be dominated by the lability of the N-trityl bond and the C-iodo bond. The highly stable triphenylmethyl (trityl) cation is anticipated to be a major fragment.

Predicted Fragmentation Pathways

Under mass spectrometric conditions, the primary fragmentation events for this compound would likely involve:

  • Cleavage of the N-trityl bond: This is expected to be a dominant fragmentation pathway, leading to the formation of a stable trityl cation (m/z 243) and an iodo-triazole radical.

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical.

  • Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage, typically involving the loss of small neutral molecules like N₂ or HCN.[1]

The interplay of these fragmentation pathways will define the mass spectrum. The high stability of the trityl cation suggests that the ion at m/z 243 will likely be the base peak in the spectrum.

Quantitative Data Presentation

Due to the lack of publicly available experimental mass spectral data for this compound, the following table presents a predicted fragmentation pattern based on the known behavior of its constituent parts.

Predicted Fragment Ion (m/z) Proposed Structure/Identity Predicted Relative Abundance Fragmentation Pathway
439[M]⁺ (Molecular Ion)LowIonization of the parent molecule
243[C(C₆H₅)₃]⁺ (Trityl cation)High (likely base peak)Cleavage of the N1-trityl bond
196[C₂H₂IN₃]⁺ModerateLoss of the trityl group
167[C₁₃H₉]⁺ (Biphenylene-methyl cation)ModerateFragmentation of the trityl cation
69[C₂H₃N₃]⁺ (Triazole radical cation)LowLoss of iodine and trityl group

Experimental Protocols

While a specific protocol for this compound is not available, the following are detailed methodologies for analogous compounds that can be adapted.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Triazole Derivatives

This method is suitable for the analysis of non-volatile and thermally labile triazole derivatives.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.[1]

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[1]

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for nitrogen-containing heterocycles.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 5-10 L/min

    • Fragmentor Voltage: Can be varied to induce in-source fragmentation and obtain structural information.[1]

    • Mass Range: Scanned from m/z 50 to a value exceeding the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Triazoles

GC-MS is suitable for volatile and thermally stable triazole derivatives. For N-tritylated compounds, derivatization to remove the bulky trityl group might be necessary to improve volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless inlet.

  • Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanned from m/z 40 to a value encompassing the molecular weight and expected fragments.

Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound derivatives requires a multi-technique approach.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation.High sensitivity, provides detailed structural information.Isomeric differentiation can be challenging without tandem MS. Non-volatile or thermally labile compounds may require specific ionization techniques (e.g., ESI, MALDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity through 2D NMR (COSY, HMBC, HSQC).Unambiguous structure determination, provides information on stereochemistry and conformation.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture, purity assessment.High resolution for complex mixtures, applicable to a wide range of compounds.[2][3]Does not provide structural information on its own (requires a detector like MS or UV).
Gas Chromatography (GC) Separation and quantification of volatile and thermally stable compounds.High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds like N-tritylated derivatives without derivatization.[3]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Mandatory Visualizations

Mass_Spectrometry_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data_Processing Data Processing Sample This compound Derivative Dissolution Dissolution in appropriate solvent (e.g., MeCN/H₂O) Sample->Dissolution Injection Injection into MS Dissolution->Injection Ionization Ionization (ESI or EI) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralInterpretation Spectral Interpretation DataAcquisition->SpectralInterpretation StructureElucidation Structure Elucidation SpectralInterpretation->StructureElucidation

Caption: Experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Parent [M]⁺ This compound (m/z 439) TritylCation Trityl Cation [C(C₆H₅)₃]⁺ (m/z 243) Parent->TritylCation - C₂H₂IN₃∙ IodoTriazole Iodo-triazole radical [C₂H₂IN₃]∙ (m/z 196) Parent->IodoTriazole - C(C₆H₅)₃∙ Biphenylene Biphenylene-methyl cation [C₁₃H₉]⁺ (m/z 167) TritylCation->Biphenylene - C₆H₆ TriazoleRadical Triazole radical cation [C₂H₃N₃]⁺ (m/z 69) IodoTriazole->TriazoleRadical - I∙

Caption: Predicted fragmentation of this compound.

References

Benchmarking 3-Iodo-1-trityl-1H-1,2,4-triazole in Specific Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Iodo-1-trityl-1H-1,2,4-triazole in key synthetic transformations, offering a valuable resource for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct comparative studies, this guide collates data from various sources on the application of this reagent and analogous iodo-heterocycles in widely-used cross-coupling reactions. The performance of this compound is benchmarked against alternative synthetic strategies for accessing functionalized 1,2,4-triazole scaffolds.

Executive Summary

This compound serves as a versatile building block for the synthesis of a diverse range of 3-substituted-1,2,4-triazoles, which are important motifs in medicinal chemistry. The trityl protecting group offers stability and allows for regioselective functionalization at the 3-position. The iodo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This guide presents a summary of typical reaction conditions and yields for these transformations, alongside data for alternative synthetic approaches to highlight the relative merits of using this particular iodo-triazole derivative.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize quantitative data for the application of this compound and its analogs in key cross-coupling reactions. It is important to note that the data presented is collated from different studies and may not represent direct head-to-head comparisons under identical conditions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1,2,4-triazoles

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (analog)Arylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95[1]
3-Bromo-1H-1,2,4-triazolePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF1001678Analogous System
3-Amino-1,2,4-triazole (via diazotization and Sandmeyer)------40-60Alternative Route

Table 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1,2,4-triazoles

Starting MaterialCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (analog)PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHFRT692[2]
3-Bromo-1H-1,2,4-triazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801275Analogous System
From 3-formyl-1,2,4-triazole (Corey-Fuchs reaction)------60-70Alternative Route

Table 3: Heck Coupling for the Synthesis of 3-Alkenyl-1,2,4-triazoles

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (analog)StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile1002480
3-Bromo-1H-1,2,4-triazoleAcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1201870
Wittig reaction of 3-formyl-1,2,4-triazole------50-80Alternative Route

Table 4: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,2,4-triazoles

| Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | this compound (analog) | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 85 |[3][4] | | 3-Bromo-1H-1,2,4-triazole | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 72 |[5] | | Direct synthesis from guanidine derivatives | - | - | - | - | - | - | 60-90 |[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on general procedures for cross-coupling reactions of iodo-heterocycles and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (5 mol%), and dichlorobis(triphenylphosphine)palladium(II) (2 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous and degassed tetrahydrofuran (THF) followed by triethylamine (2.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and workflows discussed in this guide.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds This compound This compound Suzuki Suzuki-Miyaura (Arylboronic acid, Pd catalyst, Base) This compound->Suzuki Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) This compound->Sonogashira Heck Heck (Alkene, Pd catalyst, Base) This compound->Heck Buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) This compound->Buchwald Aryl 3-Aryl-1,2,4-triazole Suzuki->Aryl Alkynyl 3-Alkynyl-1,2,4-triazole Sonogashira->Alkynyl Alkenyl 3-Alkenyl-1,2,4-triazole Heck->Alkenyl Amino 3-Amino-1,2,4-triazole Buchwald->Amino G cluster_workflow Experimental Workflow start 1. Reaction Setup (Reagents & Solvent) degas 2. Degassing (Inert Atmosphere) start->degas catalyst 3. Catalyst Addition degas->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Unraveling the Three-Dimensional Architecture of Triazole Adducts: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding the development of new therapeutics. In the realm of heterocyclic chemistry, 1,2,4-triazole derivatives are of significant interest due to their diverse pharmacological properties. This guide provides a comparative overview of X-ray crystallography as the definitive method for the structural elucidation of 1,2,4-triazole adducts, with a focus on the hypothetical X-ray crystallographic analysis of 3-Iodo-1-trityl-1H-1,2,4-triazole adducts.

While a definitive X-ray crystallographic study on adducts of this compound is not publicly available, this guide leverages data from closely related 1,2,4-triazole derivatives to illustrate the power of this technique. By examining the crystallographic data of analogous compounds, we can anticipate the structural insights that such an analysis would provide, including precise bond lengths, bond angles, and intermolecular interactions that govern the adduct formation.

The Decisive Edge of X-ray Crystallography

Other analytical techniques such as NMR and mass spectrometry provide valuable information about the connectivity and formula of a molecule. However, only single-crystal X-ray crystallography can provide an unambiguous determination of the spatial arrangement of atoms.[1] This technique is indispensable for:

  • Absolute Stereochemistry: Unequivocally establishing the three-dimensional arrangement of atoms in chiral molecules.

  • Conformational Analysis: Defining the preferred shape and orientation of flexible molecules in the solid state.

  • Intermolecular Interactions: Revealing the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate crystal packing and can influence physical properties like solubility and melting point.

Comparative Crystallographic Data of 1,2,4-Triazole Derivatives

To exemplify the type of data obtained from an X-ray crystallographic study, the following table summarizes key crystallographic parameters for a selection of 1,2,4-triazole derivatives. This data provides a benchmark for what could be expected from an analysis of this compound adducts.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Nitro-1H-1,2,4-triazole[2]C₂H₂N₄O₂MonoclinicP2₁/c8.7818(1)10.0726(2)9.9703(1)107.081(1)843.03(2)8
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate[3]C₄H₄N₆·H₂OMonoclinicCc3.8716(3)15.8019(14)10.8874(9)91.785(1)665.75(10)4
1H-1,2,4-Triazole-3,5-diamine monohydrate[4]C₂H₅N₅·H₂OMonoclinicP2₁/c------

Table 1: Selected Crystallographic Data for 1,2,4-Triazole Derivatives.

Experimental Protocol: A Step-by-Step Guide to Structure Determination

The definitive structural confirmation of a 1,2,4-triazole derivative by X-ray crystallography involves a systematic multi-step process.[1]

Synthesis and Crystallization

The first critical step is the synthesis of the target compound, in this hypothetical case, an adduct of this compound. Following synthesis and purification, single crystals of high quality are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. The choice of solvent is crucial and is often determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.[2] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

Data Processing and Structure Solution

The collected diffraction intensities are processed to correct for experimental factors.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal.[1] The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

Structure Refinement and Validation

The initial model of the structure is refined by least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship between different analytical techniques in the structural elucidation of 1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of This compound Adduct purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (X-ray Diffraction) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure Final 3D Structure validation->final_structure

Figure 1. Experimental workflow for the X-ray crystallographic analysis of a 1,2,4-triazole adduct.

logical_relationship spectroscopy Spectroscopic Methods (NMR, IR, MS) structure Definitive 3D Structure spectroscopy->structure Connectivity elemental_analysis Elemental Analysis elemental_analysis->structure Elemental Composition xray Single-Crystal X-ray Crystallography xray->structure Unambiguous 3D Arrangement, Bond Lengths & Angles, Intermolecular Interactions

References

Comparative Analysis of Catalysts for the Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Reaction Scheme

The primary transformation involves the electrophilic substitution of a hydrogen atom with an iodine atom at the C3 position of the 1-trityl-1H-1,2,4-triazole ring.

cluster_product Product 1-trityl-1H-1,2,4-triazole 1-trityl-1H-1,2,4-triazole Reaction_Intermediate Reaction_Intermediate 1-trityl-1H-1,2,4-triazole->Reaction_Intermediate + Iodinating Agent Iodinating_Agent Iodinating Agent 3-Iodo-1-trityl-1H-1,2,4-triazole This compound Catalyst Catalyst Reaction_Intermediate->this compound + Catalyst

Caption: General workflow for the catalytic iodination of 1-trityl-1H-1,2,4-triazole.

Comparative Data of Potential Catalytic Systems

The following table summarizes a comparative analysis of different potential catalytic systems for the synthesis of this compound. The data is inferred from studies on similar heterocyclic compounds due to the absence of direct comparative data for this specific reaction.

Catalyst SystemIodinating AgentTypical Reaction ConditionsExpected YieldAdvantagesDisadvantages
N-Iodosuccinimide (NIS) NISAcetonitrile or DMF, room temp. to 80 °CGood to HighMild conditions, commercially available reagents, good functional group tolerance.May require an acid co-catalyst for less reactive substrates.
Iodine with Oxidant I₂Various solvents, often with an oxidizing agent (e.g., H₂O₂, Oxone®)Moderate to GoodInexpensive iodine source.May require harsh conditions and can lead to side reactions. Stoichiometric amounts of oxidant are often needed.
Copper(I) Iodide I₂ or NISOrganic solvent, often with a ligand and baseModerate to HighCan offer high regioselectivity through directed C-H activation.Requires a pre-functionalized directing group in many cases; catalyst and ligand screening may be necessary.
Palladium(II) Acetate I₂ or NISOrganic solvent, often with a ligand and oxidantModerate to HighHigh catalytic activity and potential for high regioselectivity with directing groups.Expensive catalyst, potential for metal contamination in the product, requires careful optimization of ligands and oxidants.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on general procedures for the electrophilic iodination of electron-rich heterocycles.

Materials:

  • 1-trityl-1H-1,2,4-triazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased to 50-80 °C.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Iodine-Catalyzed Iodination with an Oxidant (Hypothetical)

This protocol is a hypothetical adaptation of iodine-catalyzed C-H iodination reactions.

Materials:

  • 1-trityl-1H-1,2,4-triazole

  • Iodine (I₂)

  • Oxone® (potassium peroxymonosulfate)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-trityl-1H-1,2,4-triazole (1.0 eq) and iodine (1.2 eq) in methanol, add a solution of Oxone® (2.0 eq) in water dropwise at room temperature.

  • Stir the mixture vigorously and monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and quench with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Logical Relationships in Catalyst Selection

The choice of catalyst for the iodination of 1-trityl-1H-1,2,4-triazole depends on several factors, including the desired reactivity, selectivity, and process scalability. The following diagram illustrates the decision-making process.

Start Start: Need for This compound Mild_Conditions Mild Conditions Required? Start->Mild_Conditions High_Selectivity High Regioselectivity Crucial? Mild_Conditions->High_Selectivity No NIS Use N-Iodosuccinimide (NIS) Mild_Conditions->NIS Yes Cost_Concern Cost a Major Concern? High_Selectivity->Cost_Concern No Metal_Catalysis Consider Metal Catalysis (Cu or Pd) High_Selectivity->Metal_Catalysis Yes Iodine_Oxidant Use Iodine with Oxidant Cost_Concern->Iodine_Oxidant Yes Cost_Concern->Metal_Catalysis No Optimize Further Optimization May Be Needed NIS->Optimize Iodine_Oxidant->Optimize Metal_Catalysis->Optimize

Caption: Decision tree for selecting a catalytic system for the iodination of 1-trityl-1H-1,2,4-triazole.

Safety Operating Guide

Proper Disposal of 3-Iodo-1-trityl-1H-1,2,4-triazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Iodo-1-trityl-1H-1,2,4-triazole, a halogenated organic compound. Adherence to these guidelines is crucial due to the compound's potential hazards.

Immediate Safety and Hazard Information

A review of the Safety Data Sheet (SDS) for this compound reveals the following primary hazards[1]:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat should be worn to protect skin and clothing. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, with special attention to its classification as a halogenated organic compound[2][3][4].

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter paper) in a designated, properly labeled hazardous waste container[4][5].

  • Halogenated Waste Stream: This compound must be segregated into the "halogenated organic waste" stream[2][3][4]. Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal[6].

  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid[7]. Plastic is often preferred for solid waste storage[8].

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[6].

  • Hazard Pictograms: The label should include the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and acute toxicity)[1].

3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[7][8].

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents[9].

4. Disposal of Empty Containers:

  • Decontamination: If the original container of this compound is to be disposed of, it must be properly decontaminated. This typically involves triple rinsing with a suitable solvent (e.g., acetone or ethanol)[10].

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste[10].

  • Defacing and Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[10].

5. Request for Waste Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This usually involves submitting a request to the Environmental Health and Safety (EHS) office[8][10].

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain[2][3][11].

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated halogenated waste container[12].

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. The cleaning materials must also be disposed of as hazardous waste.

  • Personal Contamination: If skin contact occurs, wash the affected area thoroughly with soap and water[12]. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention[9][12].

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify as Halogenated Organic Waste A->B Handle Chemical C Use Designated, Labeled Waste Container B->C Place Waste D Segregate from Other Waste Streams C->D Ensure Purity E Store in Satellite Accumulation Area (SAA) D->E Store Securely F Use Secondary Containment E->F Safety Precaution G Arrange for EHS Waste Pickup F->G Request Pickup H Properly Dispose of Decontaminated Containers G->H Final Steps

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Iodo-1-trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Iodo-1-trityl-1H-1,2,4-triazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: GHS07[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield compliant with EN 166.Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[2][3]Prevents inhalation, which may cause respiratory tract irritation.[2]

Operational and Handling Protocol

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[3][4]

  • Keep away from heat and sources of ignition.[3]

First-Aid Measures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]

Spill and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection.[2]

Spill Containment:

  • Evacuate non-essential personnel from the area.[2]

  • Wear appropriate PPE.[2]

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2][4]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety and disposal steps.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Solid Compound (Avoid Dust Generation) C->D Proceed with Caution E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Licensed Service G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.